16-Methylpentacosanoyl-CoA
Description
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Properties
Molecular Formula |
C47H86N7O17P3S |
|---|---|
Molecular Weight |
1146.2 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-methylpentacosanethioate |
InChI |
InChI=1S/C47H86N7O17P3S/c1-5-6-7-8-15-18-21-24-35(2)25-22-19-16-13-11-9-10-12-14-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62) |
InChI Key |
FQHMPQQCHZLOHG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 16-Methylpentacosanoyl-CoA: Structure, Properties, and Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on 16-Methylpentacosanoyl-CoA is exceedingly scarce. Consequently, this guide has been constructed by drawing inferences from the well-documented characteristics of analogous very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs. The experimental protocols and specific data points presented are based on established methodologies for this class of molecules and should be considered illustrative.
Introduction
This compound is a derivative of the branched-chain, very-long-chain fatty acid, 16-methylpentacosanoic acid. As a C26 fatty acid with a methyl branch, it belongs to a unique class of lipids that play crucial roles in various biological processes. Acyl-CoA thioesters are central metabolites, acting as activated intermediates in fatty acid metabolism and as signaling molecules. Understanding the structure and properties of specific acyl-CoAs like this compound is vital for elucidating their precise functions in health and disease.
Structure and Physicochemical Properties
The definitive structure of this compound has not been experimentally determined and is not available in major chemical databases. However, its structure can be inferred from its constituent parts: a 16-methylpentacosanoic acid molecule linked to a coenzyme A molecule via a thioester bond.
Inferred Physicochemical Properties:
Due to the absence of experimental data for this compound, the following table presents estimated properties based on those of similar very-long-chain acyl-CoAs.
| Property | Inferred Value | Basis for Inference |
| Molecular Formula | C47H88N7O17P3S | Based on the structure of Coenzyme A and 16-methylpentacosanoic acid. |
| Molecular Weight | ~1146.2 g/mol | Calculated from the inferred molecular formula. Similar to 21-Methylpentacosanoyl-CoA (1146.21 g/mol )[1]. |
| Solubility | Poor in water, soluble in organic solvents. | General characteristic of very-long-chain fatty acyl-CoAs. |
| Physical State | Likely a waxy solid at room temperature. | General characteristic of very-long-chain fatty acids. |
Experimental Protocols
While no specific protocols for this compound exist, the following sections outline established methodologies for the synthesis and analysis of similar molecules, which could be adapted for the target compound.
Synthesis of this compound
The synthesis of this compound would be a two-step process: first, the synthesis of the precursor fatty acid, 16-methylpentacosanoic acid, followed by its conversion to the CoA thioester.
Step 1: Synthesis of 16-Methylpentacosanoic Acid
A plausible synthetic route for 16-methylpentacosanoic acid, a non-commercial fatty acid, would involve a multi-step organic synthesis approach. One possible strategy is outlined below.
Caption: Plausible synthetic workflow for this compound.
Protocol:
-
Malonic Ester Synthesis: 1-bromo-15-methylnonadecane would be reacted with diethyl malonate in the presence of a strong base like sodium ethoxide.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester would then be hydrolyzed using a base (e.g., NaOH), followed by acidification and heating to promote decarboxylation, yielding 16-methylpentacosanoic acid.
-
Purification: The crude fatty acid would be purified using techniques such as crystallization or silica (B1680970) gel chromatography.
Step 2: Conversion to this compound
The purified 16-methylpentacosanoic acid would then be converted to its CoA thioester.
Protocol:
-
Activation: The fatty acid is first activated, typically by converting it to an acyl chloride using oxalyl chloride or thionyl chloride.
-
Thioesterification: The resulting acyl chloride is then reacted with the trilithium salt of Coenzyme A in an appropriate solvent system to form the final product, this compound.
-
Purification: The product would be purified using reverse-phase high-performance liquid chromatography (HPLC).
Analysis of Very-Long-Chain Fatty Acyl-CoAs
The characterization and quantification of this compound would require specialized analytical techniques due to its long chain length and potential for low abundance in biological samples.
Analytical Methods:
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the synthesized product. |
| Mass Spectrometry (MS) | Determination of the molecular weight and structural confirmation. Electrospray ionization (ESI)-MS is a common method for analyzing acyl-CoAs. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | After hydrolysis to the free fatty acid and derivatization (e.g., to the methyl ester), GC-MS can be used for quantification and to confirm the fatty acid structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the synthesized fatty acid precursor. |
Biological Role and Signaling Pathways
The specific biological roles of this compound have not been investigated. However, based on the functions of other very-long-chain and branched-chain fatty acyl-CoAs, it is likely involved in several key metabolic and signaling pathways.
Potential Biological Functions:
-
Substrate for Peroxisomal β-oxidation: Very-long-chain fatty acids are primarily metabolized in peroxisomes. This compound is likely a substrate for the enzymes of this pathway.
-
Component of Complex Lipids: It may be incorporated into complex lipids such as sphingolipids and glycerophospholipids, thereby influencing membrane structure and function.
-
Signaling Molecule: Long-chain acyl-CoAs can act as signaling molecules, for instance, by modulating the activity of transcription factors like peroxisome proliferator-activated receptors (PPARs).
Caption: General metabolic fate of a very-long-chain fatty acyl-CoA.
Conclusion and Future Directions
This compound represents an understudied member of the complex and vital family of acyl-CoA thioesters. While its precise properties and functions remain to be elucidated, its structural characteristics suggest important roles in lipid metabolism and cellular signaling. Future research should focus on the successful synthesis and purification of this molecule to enable detailed biochemical and cell-based assays. Such studies will be instrumental in uncovering its specific contributions to cellular physiology and its potential involvement in pathological conditions, offering new avenues for therapeutic intervention.
References
The Enigmatic Role of 16-Methylpentacosanoyl-CoA: A Technical Guide for Researchers
Introduction
16-Methylpentacosanoyl-CoA is a saturated acyl-CoA with a 26-carbon backbone, classifying it as a very long-chain fatty acid (VLCFA), and a methyl group at the 16th carbon position, which also places it in the category of branched-chain fatty acids (BCFAs). VLCFAs, defined as fatty acids with 22 or more carbons, are integral components of cellular lipids and play crucial roles in various biological processes.[1][2][3] BCFAs are commonly found in bacteria but are also present in mammals, where they can influence membrane fluidity and participate in specific metabolic pathways.[4][5][6] The dual nature of this compound as both a VLCFA and a BCFA suggests it may possess unique biological functions and metabolic fates. This document aims to provide a comprehensive overview of the putative biological significance of this compound, drawing upon the broader knowledge of related lipid molecules.
Putative Synthesis and Elongation
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a series of enzymes.[3] The key enzymes determining the final chain length are the fatty acid elongases (ELOVLs). Mammals possess seven different ELOVLs (ELOVL1-7), each with distinct substrate specificities. Given its C26 structure, the elongation of this compound would likely involve ELOVL1, which is known to be the primary elongase for the synthesis of C26 and longer saturated and monounsaturated VLCFAs.[7]
The branched methyl group at the 16th position suggests a branched-chain precursor. The synthesis of BCFAs in bacteria often utilizes branched-chain amino acids (valine, leucine, isoleucine) as primers.[6] A similar mechanism could be hypothesized in mammals for the synthesis of 16-Methylpentacosanoic acid, which would then be activated to this compound.
Hypothetical Elongation Pathway of this compound
Caption: Hypothetical elongation pathway for the synthesis of this compound.
Proposed Metabolic Fate: Degradation
VLCFAs are primarily degraded in peroxisomes via β-oxidation because the acyl-CoA synthetases in mitochondria have low activity towards these long-chain substrates.[7] The peroxisomal β-oxidation of VLCFAs is a multi-step process that shortens the fatty acyl chain. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.
The presence of a methyl branch in this compound would necessitate additional enzymatic steps for its degradation, similar to the α-oxidation of phytanic acid. However, the position of the methyl group at C16 would not directly impede the initial cycles of β-oxidation.
Proposed Peroxisomal β-Oxidation of this compound
Caption: Proposed degradation pathway of this compound in the peroxisome.
Anticipated Biological Roles
Based on the functions of other VLCFAs and BCFAs, this compound is likely to be a constituent of complex lipids, contributing to the structure and function of biological membranes.
-
Membrane Structure and Fluidity: VLCFAs are crucial components of sphingolipids (e.g., ceramides (B1148491) and sphingomyelins) and glycerophospholipids.[1][2] The incorporation of the long C26 chain of 16-Methylpentacosanoic acid would significantly impact the thickness and rigidity of lipid bilayers. The methyl branch could further modulate membrane fluidity, a role established for BCFAs in bacterial membranes.[5][8]
-
Specialized Tissues: VLCFAs are enriched in specific tissues such as the brain (in myelin), retina, skin, and testes.[2] This suggests that this compound, if present, could have specialized functions in these tissues, for instance, in maintaining the integrity of the myelin sheath or the skin barrier.
-
Signaling: While shorter-chain fatty acids are well-known signaling molecules, the signaling roles of VLCFAs are less understood.[9] However, their derivatives could potentially act as signaling lipids.
Conceptual Role of this compound in Cellular Membranes
Caption: Hypothetical incorporation of this compound into sphingolipids.
Potential Association with Disease
Defects in the metabolism of VLCFAs are associated with several severe genetic disorders. The most prominent is X-linked adrenoleukodystrophy (ALD), caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoA.[7] This leads to the accumulation of VLCFAs in tissues and plasma, causing demyelination and adrenal insufficiency.[7][10]
Given that this compound is a VLCFA, its metabolism would likely be impaired in ALD and other peroxisomal disorders, leading to its accumulation. The consequences of the accumulation of a branched-chain VLCFA are not known but could potentially contribute to the pathophysiology of these diseases.
Experimental Protocols for Investigation
To validate the hypothesized roles of this compound, a series of experiments would be required.
Quantification of this compound
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice for the sensitive and specific quantification of this compound and its corresponding free fatty acid in biological samples.
-
Protocol Outline:
-
Lipid extraction from tissues or cells using methods like Folch or Bligh-Dyer.
-
Saponification to release free fatty acids.
-
Derivatization (e.g., methylation) to enhance volatility for GC-MS.
-
Analysis by GC-MS or LC-MS/MS using a stable isotope-labeled internal standard for accurate quantification.
-
In Vitro Elongation and β-Oxidation Assays
-
Methodology: Cell-free assays using isolated microsomes (for elongation) or peroxisomes (for β-oxidation) can be employed to study the synthesis and degradation of this compound.
-
Protocol Outline (Elongation):
-
Incubate isolated microsomes with a potential precursor (e.g., a shorter branched-chain acyl-CoA), radiolabeled malonyl-CoA, and NADPH.
-
Extract lipids and analyze the incorporation of the radiolabel into 16-Methylpentacosanoic acid by thin-layer chromatography (TLC) or LC-MS.
-
-
Protocol Outline (β-Oxidation):
-
Incubate isolated peroxisomes with radiolabeled this compound.
-
Measure the production of radiolabeled acetyl-CoA or the rate of NAD+ reduction.
-
Workflow for Investigating this compound Metabolism
Caption: A proposed experimental workflow to study this compound.
Quantitative Data Summary
As there is no direct experimental data for this compound, the following table presents representative data for related VLCFAs to provide context.
| Parameter | Organism/Tissue | Value | Reference Class |
| C26:0 Concentration (plasma) | Healthy Human | 0.22 ± 0.08 µg/mL | VLCFA |
| C26:0 Concentration (plasma) | ALD Patient | > 1.0 µg/mL | VLCFA |
| Peroxisomal β-oxidation rate | Rat Liver | ~1-5 nmol/min/mg protein | VLCFA |
Conclusion and Future Directions
While the precise biological role of this compound remains to be elucidated, its structural features as both a very long-chain and a branched-chain fatty acyl-CoA strongly suggest its involvement in the structure of cellular membranes and potentially in specific signaling pathways. Its metabolism is likely intertwined with the peroxisomal β-oxidation pathway, and its dysregulation could be implicated in disorders of VLCFA metabolism. Future research, employing advanced mass spectrometry techniques and targeted metabolic studies, is crucial to unravel the specific functions of this intriguing molecule and its relevance in health and disease. This will be vital for a complete understanding of lipid metabolism and could open new avenues for the diagnosis and treatment of related disorders.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 8. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
The Metabolic Crossroads of 16-Methylpentacosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative metabolic pathway of 16-methylpentacosanoyl-CoA, a branched very-long-chain fatty acyl-CoA. Drawing upon analogous pathways for branched-chain and very-long-chain fatty acid metabolism, particularly from the well-studied biosynthesis of mycolic acids in Mycobacterium tuberculosis, this document outlines the probable enzymatic steps involved in its synthesis and degradation. Detailed experimental protocols for the investigation of this pathway are provided, alongside quantitative analysis methodologies. Visual diagrams of the proposed metabolic routes and experimental workflows are included to facilitate a deeper understanding of the molecular processes. This guide is intended to serve as a foundational resource for researchers in lipid metabolism, infectious diseases, and drug development.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are crucial components of various biological systems. They play significant roles in the formation of cellular membranes, energy storage, and cell signaling. 16-Methylpentacosanoic acid is a C26 branched-chain fatty acid. Its activated form, this compound, is predicted to be a key intermediate in the specialized lipid metabolism of certain organisms, potentially including pathogenic bacteria like Mycobacterium tuberculosis, where complex, long-chain fatty acids are hallmarks of their cell envelope. Understanding the metabolic pathway of this molecule is critical for elucidating its physiological roles and for the potential development of therapeutic agents that target these pathways.
Proposed Metabolic Pathway of this compound
While direct experimental evidence for the metabolic pathway of this compound is not extensively documented, a putative pathway can be constructed based on established principles of fatty acid metabolism.
Biosynthesis
The biosynthesis of this compound is likely to occur via a fatty acid elongation system, analogous to the synthesis of mycolic acids in mycobacteria.[1][2] This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain.
The key enzyme families predicted to be involved are:
-
Acyl-CoA Synthetases (ACSs): These enzymes activate fatty acids by attaching Coenzyme A. A very-long-chain acyl-CoA synthetase (ACSL) would be required to activate a precursor fatty acid.[3]
-
Fatty Acid Elongases (ELOVLs): These enzyme complexes catalyze the condensation of an acyl-CoA with malonyl-CoA, followed by reduction, dehydration, and a second reduction to yield an acyl-CoA that is two carbons longer.[4][5] Given the C26 length, multiple cycles of elongation would be necessary. The methyl branch at the 16th position suggests that a branched-chain acyl-CoA, likely derived from a branched-chain amino acid, serves as a primer for the elongation process.
-
Polyketide Synthases (PKS): In mycobacteria, the final condensation step to form very long mycolic acids is catalyzed by polyketide synthases like Pks13.[6][7][8] It is plausible that a similar enzymatic machinery is involved in the final stages of this compound synthesis in organisms that produce this molecule.
Degradation
The degradation of this compound is expected to proceed via a combination of alpha- and beta-oxidation, a common strategy for the catabolism of branched-chain fatty acids.[9][10]
-
Alpha-Oxidation: Due to the methyl group at an even-numbered carbon (position 16), standard beta-oxidation would be hindered as the molecule is progressively shortened. Therefore, alpha-oxidation is the likely initial step to remove a single carbon from the carboxyl end, shifting the methyl branch to an odd-numbered position relative to the new carboxyl group. This process occurs in peroxisomes and involves the following steps:[10][11][12]
-
Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) or a similar enzyme hydroxylates the alpha-carbon.
-
Decarboxylation: A lyase removes the original carboxyl group as CO2.
-
Dehydrogenation: The resulting aldehyde is oxidized to a carboxylic acid, yielding a fatty acyl-CoA that is one carbon shorter.
-
-
Beta-Oxidation: Once the methyl branch is no longer at a beta-position that blocks oxidation, the shortened fatty acyl-CoA can undergo cycles of beta-oxidation in the mitochondria to generate acetyl-CoA and propionyl-CoA (from the three carbons including the methyl branch).[9][13]
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the enzymes involved in the metabolism of this compound. However, data from related enzymes can provide a basis for experimental design. The following tables summarize typical kinetic parameters for enzyme families likely involved in this pathway.
Table 1: Typical Michaelis-Menten Constants (Km) for Related Acyl-CoA Processing Enzymes
| Enzyme Family | Substrate | Typical Km (µM) | Organism/System |
| Acyl-CoA Synthetase (ACSL) | Long-chain fatty acids | 1 - 10 | Mammalian |
| Fatty Acid Elongase (ELOVL) | Acyl-CoA (C16-C24) | 5 - 50 | Mammalian |
| Phytanoyl-CoA Hydroxylase | Phytanoyl-CoA | 10 - 100 | Human (Peroxisomes) |
| Acyl-CoA Dehydrogenase (Beta-Oxidation) | Acyl-CoA (C16-C20) | 1 - 20 | Mammalian (Mitochondria) |
Table 2: Typical Maximum Reaction Velocities (Vmax) for Related Acyl-CoA Processing Enzymes
| Enzyme Family | Substrate | Typical Vmax (nmol/min/mg protein) | Organism/System |
| Acyl-CoA Synthetase (ACSL) | Long-chain fatty acids | 50 - 500 | Mammalian |
| Fatty Acid Elongase (ELOVL) | Acyl-CoA (C16-C24) | 1 - 10 | Mammalian |
| Phytanoyl-CoA Hydroxylase | Phytanoyl-CoA | 0.1 - 1 | Human (Peroxisomes) |
| Acyl-CoA Dehydrogenase (Beta-Oxidation) | Acyl-CoA (C16-C20) | 100 - 1000 | Mammalian (Mitochondria) |
Experimental Protocols
The following protocols are adapted from established methods for studying the metabolism of very-long-chain and branched-chain fatty acids and can be applied to investigate the metabolism of this compound.
Analysis of this compound by Mass Spectrometry
This protocol outlines the extraction and analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., bacterial cell pellet, tissue homogenate)
-
Internal standard (e.g., 13C-labeled 16-methylpentacosanoic acid)
-
Extraction solvent: 2:1 (v/v) methanol:chloroform
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Homogenize the biological sample in the presence of the internal standard.
-
Extract lipids using the methanol:chloroform solvent mixture.
-
Centrifuge to separate the phases and collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient elution on the C18 column.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The transition would be from the protonated molecular ion [M+H]+ to a specific fragment ion.
In Vitro Enzyme Assay for Acyl-CoA Synthetase Activity
This protocol measures the activity of an acyl-CoA synthetase capable of activating 16-methylpentacosanoic acid.
Materials:
-
Purified recombinant acyl-CoA synthetase or cell lysate
-
16-methylpentacosanoic acid
-
Coenzyme A
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagent (e.g., a fluorescent probe that binds to free CoA)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and Coenzyme A.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding 16-methylpentacosanoic acid.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction at various time points.
-
Measure the amount of this compound produced, either directly by LC-MS or indirectly by measuring the consumption of free CoA using a fluorescent assay.
Conclusion
The metabolic pathway of this compound, while not yet fully elucidated, can be inferred from our extensive knowledge of fatty acid metabolism. Its biosynthesis likely involves fatty acid elongation systems, with potential parallels to mycolic acid synthesis, and its degradation is predicted to proceed through a combination of alpha- and beta-oxidation. The technical guide provided here offers a framework for the systematic investigation of this pathway, from the identification and quantification of the molecule to the characterization of the enzymes involved. Further research in this area will be crucial for understanding the role of this unique fatty acid in biology and disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. uniprot.org [uniprot.org]
- 7. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 11. Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
function of 16-Methylpentacosanoyl-CoA in cellular metabolism
An In-depth Technical Guide on the Function of 16-Methylpentacosanoyl-CoA in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a long-chain acyl-CoA thioester. Structurally, it is a 25-carbon fatty acid with a methyl group at the 16th carbon position. This places it in the category of a very long-chain fatty acid (VLCFA) and a branched-chain fatty acid (BCFA). While the specific metabolic fate and functions of this compound have not been extensively studied, its role in cellular metabolism can be inferred from the well-characterized pathways of related molecules. This guide will provide a comprehensive overview of the likely synthesis, degradation, and cellular functions of this compound based on our current understanding of VLCFA and BCFA metabolism.
Inferred Biosynthesis of this compound
The biosynthesis of BCFAs typically starts from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids are first converted into their corresponding branched-chain α-keto acids, which are then decarboxylated to form branched short-chain acyl-CoAs.[1] These short-chain precursors are subsequently elongated by a series of enzymes known as fatty acid elongases (ELOVLs) in the endoplasmic reticulum to produce long-chain and very long-chain BCFAs.[2]
The synthesis of this compound would likely follow a similar pathway, with a methyl-branched short-chain acyl-CoA undergoing elongation cycles, with malonyl-CoA serving as the two-carbon donor in each step, until the 25-carbon chain with a methyl group at the 16th position is formed.[1]
Caption: Inferred biosynthetic pathway of this compound.
Inferred Degradation of this compound
The degradation of VLCFAs primarily occurs in peroxisomes because the acyl-CoA synthetases in mitochondria have low activity towards fatty acids with chain lengths greater than 20 carbons.[3] Therefore, this compound is expected to undergo peroxisomal β-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acid chain.
The presence of a methyl group at the 16th carbon (an even-numbered carbon from the carboxyl end) means that it will not interfere with the initial cycles of β-oxidation. However, as the chain is shortened, the methyl group may pose a steric hindrance to the β-oxidation enzymes. In such cases, α-oxidation may be required to remove one carbon and shift the methyl group to an odd-numbered position, allowing β-oxidation to proceed.
Caption: Inferred degradation pathway of this compound.
Potential Cellular Functions
Based on the known functions of BCFAs, this compound could have several important roles in cellular physiology:
-
Membrane Fluidity: BCFAs are known to increase the fluidity of cell membranes by disrupting the tight packing of straight-chain fatty acids.[4][5] This can affect membrane protein function and cellular signaling.
-
Signaling and Regulation: BCFAs and their derivatives can act as signaling molecules and modulate the activity of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[6] Activation of PPARα by fatty acids can regulate the expression of genes involved in lipid metabolism.[6]
-
Anti-inflammatory and Metabolic Health: Studies have suggested that BCFAs may have anti-inflammatory properties and could be associated with improved insulin (B600854) sensitivity and reduced risk of metabolic disorders.[6][7]
Caption: Potential cellular roles of this compound.
Quantitative Data
While no quantitative data exists specifically for this compound, the following table summarizes key enzymes involved in the metabolism of VLCFAs and BCFAs.
| Enzyme Class | Specific Enzymes | Substrate(s) | Cellular Location | Function |
| Acyl-CoA Synthetase | Very long-chain acyl-CoA synthetase (SLC27A2) | Very long-chain fatty acids (>C20) | Peroxisomes, ER | Activation of fatty acids |
| Fatty Acid Elongase | ELOVL1, ELOVL3, ELOVL7 | Long-chain acyl-CoAs | Endoplasmic Reticulum | Elongation of fatty acid chains |
| Peroxisomal β-oxidation | Acyl-CoA oxidase 1 (ACOX1) | Very long-chain acyl-CoAs | Peroxisomes | First step of peroxisomal β-oxidation |
| α-oxidation | Phytanoyl-CoA 2-hydroxylase (PHYH) | Branched-chain fatty acyl-CoAs | Peroxisomes | Hydroxylation at the α-carbon |
Experimental Protocols
To investigate the metabolism of this compound, the following general experimental approaches could be employed:
Protocol 1: In Vitro Metabolism using Cell Cultures
-
Synthesis of Labeled Substrate: Synthesize radiolabeled (e.g., ¹⁴C or ³H) or stable isotope-labeled (e.g., ¹³C or ²H) 16-methylpentacosanoic acid.
-
Cell Culture and Incubation: Culture relevant cell lines (e.g., hepatocytes, fibroblasts) and incubate them with the labeled 16-methylpentacosanoic acid for various time points.
-
Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using methods such as the Folch or Bligh-Dyer procedures.
-
Analysis of Metabolites:
-
Separate the lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Analyze the fatty acid composition of different lipid classes by gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters.
-
For radiolabeled experiments, use liquid scintillation counting or autoradiography to detect and quantify the labeled metabolites.
-
For stable isotope experiments, use mass spectrometry to trace the incorporation and transformation of the labeled fatty acid.
-
Protocol 2: In Vitro Enzyme Assays
-
Isolation of Organelles: Isolate peroxisomes and mitochondria from rat liver or cultured cells by differential centrifugation.
-
Enzyme Assays:
-
Acyl-CoA Synthetase Activity: Incubate the isolated organelles with labeled 16-methylpentacosanoic acid, CoA, and ATP, and measure the formation of this compound.
-
β-oxidation Activity: Incubate the isolated organelles with labeled this compound and measure the rate of chain shortening by quantifying the release of labeled acetyl-CoA.
-
Potential Clinical Relevance
Defects in the metabolism of VLCFAs and BCFAs are associated with several inherited metabolic disorders:
-
VLCFA Metabolism Disorders: Deficiencies in peroxisomal β-oxidation, such as in X-linked adrenoleukodystrophy (X-ALD), lead to the accumulation of VLCFAs in tissues and plasma, causing severe neurological and adrenal dysfunction.[2]
-
BCFA Metabolism Disorders:
-
Refsum Disease: Caused by a deficiency in phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid and resulting in neurological damage, retinitis pigmentosa, and other symptoms.
-
Branched-Chain Amino Acidemias: Disorders like Maple Syrup Urine Disease (MSUD), propionic acidemia, and methylmalonic acidemia result from defects in the catabolism of BCAAs, leading to the accumulation of toxic organic acids.[8]
-
Given its structure, it is plausible that genetic defects in the enzymes responsible for the degradation of this compound could lead to its accumulation and contribute to the pathology of a yet-to-be-characterized metabolic disorder.
Conclusion
While direct experimental evidence is lacking, the metabolic role of this compound can be inferred from its structural characteristics as both a very long-chain and a branched-chain fatty acid. It is likely synthesized from branched-chain amino acid precursors and elongated in the endoplasmic reticulum. Its degradation is expected to occur primarily in peroxisomes via β-oxidation, potentially involving α-oxidation. Functionally, it may contribute to the regulation of membrane fluidity and act as a signaling molecule. Further research is necessary to elucidate the precise metabolic pathways and physiological significance of this unique fatty acid.
References
- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | MDPI [mdpi.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-Chain Amino Acid Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
The Enigmatic Molecule: A Technical Guide to the Natural Occurrence of 16-Methylpentacosanoyl-CoA
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of 16-Methylpentacosanoyl-CoA, a complex, branched-chain, very-long-chain acyl-coenzyme A. While direct evidence of its natural occurrence remains to be explicitly documented in scientific literature, this paper synthesizes information on its constituent components—anteiso-branched-chain fatty acids and very-long-chain fatty acids (VLCFAs)—to postulate its existence, biosynthesis, and potential biological significance. This guide provides a hypothetical biosynthetic pathway, details robust experimental protocols for its detection and quantification, and discusses its likely functional roles within cellular systems. The information is presented to stimulate further research into this and other novel long-chain fatty acyl-CoAs.
Introduction: Defining a Complex Lipid Moiety
This compound is the activated form of 16-methylpentacosanoic acid, a 26-carbon saturated fatty acid. Its structure is characterized by two key features:
-
A Very-Long-Chain Acyl (VLCA) backbone: Fatty acids with 22 or more carbon atoms are classified as VLCFAs. These lipids are integral components of cellular membranes and precursors for various signaling molecules.
-
An Anteiso-Methyl Branch: The methyl group is located on the antepenultimate (third-to-last) carbon atom. This branching is common in bacteria and influences the physical properties of membranes, such as fluidity.
The combination of these features makes this compound a molecule of interest in lipidomics and drug development, particularly in the context of microbial lipid metabolism and host-pathogen interactions.
Postulated Natural Occurrence
Direct quantitative data for this compound in biological samples is not yet available in the peer-reviewed literature. However, based on the known distribution of its constituent fatty acid, its presence can be inferred in specific biological niches.
Branched-chain fatty acids (BCFAs) of the iso and anteiso series are major acyl constituents of membrane lipids in many bacterial species. They are crucial for maintaining membrane fluidity, especially in response to environmental stressors like low temperatures. Therefore, it is highly probable that this compound exists as a metabolic intermediate in bacteria that produce very-long-chain anteiso-fatty acids.
Quantitative Data on Related Fatty Acids
While specific data for this compound is unavailable, the following table provides an example of the fatty acid composition in Listeria monocytogenes, a bacterium known to modulate its membrane with anteiso-fatty acids in response to temperature changes. This illustrates how quantitative data for such lipids is typically presented.
| Fatty Acid | Molar Percentage at 37°C | Molar Percentage at 10°C |
| anteiso-C15:0 | 45.3 ± 1.2 | 55.1 ± 1.5 |
| anteiso-C17:0 | 25.1 ± 0.8 | 18.2 ± 0.9 |
| iso-C15:0 | 10.2 ± 0.5 | 8.5 ± 0.4 |
| iso-C16:0 | 5.8 ± 0.3 | 4.1 ± 0.2 |
| iso-C17:0 | 6.5 ± 0.4 | 5.3 ± 0.3 |
| Straight-chain (sum) | 7.1 ± 0.6 | 8.8 ± 0.7 |
Data is illustrative and adapted from principles discussed in the literature.
Biosynthesis of this compound: A Postulated Pathway
The biosynthesis of this compound is likely a multi-step process involving the convergence of branched-chain amino acid catabolism and the fatty acid synthesis (FAS) machinery.
-
Primer Synthesis: The pathway initiates with the branched-chain amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for the synthesis of all odd-numbered anteiso-fatty acids.
-
Elongation: The 2-methylbutyryl-CoA primer enters the fatty acid synthase (FAS) system. The acyl chain is elongated through the iterative addition of two-carbon units derived from malonyl-CoA. For the synthesis of a 26-carbon fatty acid, this cycle would be repeated multiple times.
-
Activation: The resulting free fatty acid, 16-methylpentacosanoic acid, is then activated to its metabolically active form, this compound, by an acyl-CoA synthetase (ACS) enzyme in an ATP-dependent reaction.
The Physiological Significance of 16-Methylpentacosanoyl-CoA: An In-depth Technical Guide
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific physiological roles of 16-Methylpentacosanoyl-CoA. This particular very-long-chain branched-chain fatty acyl-CoA is not extensively characterized in current research databases. Therefore, this guide will provide a broader context by discussing the general physiological significance of branched-chain fatty acids and very-long-chain fatty acyl-CoAs, their metabolism, and their implication in disease, which can serve as a foundational framework for future research into this compound.
Introduction to Branched-Chain and Very-Long-Chain Fatty Acyl-CoAs
Fatty acids are fundamental cellular components, serving as building blocks for membranes, signaling molecules, and crucial sources of energy.[1] Fatty acids are activated to their coenzyme A (CoA) esters, or acyl-CoAs, to participate in metabolic pathways. While straight-chain fatty acids are more common, branched-chain fatty acids (BCFAs) also play important physiological roles. Very-long-chain fatty acids (VLCFAs), typically defined as those with 22 or more carbon atoms, and their CoA esters are involved in specialized cellular functions. This compound, with a 25-carbon backbone and a methyl branch at the 16th position, falls into the category of a very-long-chain branched-chain fatty acyl-CoA.
Metabolic Pathways of Fatty Acyl-CoAs
The metabolism of fatty acyl-CoAs primarily involves beta-oxidation for energy production. This process occurs within the mitochondria and peroxisomes. The general workflow for fatty acid metabolism is outlined below.
Caption: General workflow of fatty acid metabolism.
For branched-chain fatty acids, the metabolic pathway can be more complex, often requiring additional enzymatic steps, such as alpha-oxidation, to handle the methyl branches that can obstruct beta-oxidation.
Potential Physiological Roles and Disease Implications
Given the lack of specific data for this compound, we can infer its potential roles and pathological implications from related compounds.
Inferred Physiological Significance
VLCFAs are integral components of cellular membranes, particularly in the nervous system, where they are found in myelin. They are also precursors for signaling lipids. BCFAs are found in various tissues and are known to influence membrane fluidity and cellular signaling. It is plausible that this compound participates in these processes.
Association with Metabolic Disorders
Defects in the metabolism of fatty acyl-CoAs can lead to serious genetic disorders. One such group of diseases is the Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II.[2][3] MADD is an autosomal recessive disorder that impairs the breakdown of fatty acids and amino acids, leading to a wide range of clinical severities.[2][3] Symptoms can range from severe neonatal onset with metabolic acidosis, cardiomyopathy, and liver disease to milder, later-onset forms with muscle weakness and episodic metabolic decompensation.[2][4]
The underlying cause of MADD lies in mutations in the genes encoding electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO), which are essential for the function of multiple acyl-CoA dehydrogenases.[3]
The logical relationship between genetic defects and the clinical presentation of MADD is illustrated below.
Caption: Pathophysiology of Multiple Acyl-CoA Dehydrogenase Deficiency.
Experimental Protocols
Due to the absence of specific research on this compound, no established experimental protocols for this molecule can be provided. However, general methodologies for studying fatty acyl-CoAs can be adapted.
General Experimental Workflow for Characterizing a Novel Fatty Acyl-CoA:
-
Synthesis and Purification: Chemical synthesis of this compound would be the first step, followed by purification using techniques like high-performance liquid chromatography (HPLC).
-
In vitro Metabolic Assays: The synthesized compound could be used as a substrate in assays with isolated mitochondria or peroxisomes, or with purified enzymes, to determine its metabolic fate.
-
Cell Culture Studies: Cultured cells, such as fibroblasts or hepatocytes, could be incubated with a labeled form of 16-methylpentacosanoic acid to trace its incorporation into complex lipids and its breakdown products.
-
Mass Spectrometry-based Lipidomics: Advanced mass spectrometry techniques can be employed to identify and quantify this compound and its metabolites in biological samples.
Caption: A potential experimental workflow for studying this compound.
Quantitative Data
No quantitative data specifically for this compound was found in the scientific literature. Research on MADD has identified correlations between the levels of certain acylcarnitines and disease severity, but these are not specific to this compound.[5]
Conclusion and Future Directions
The physiological significance of this compound remains an unexplored area of lipid metabolism. While we can draw inferences from the broader understanding of branched-chain and very-long-chain fatty acids, dedicated research is necessary to elucidate its specific roles in health and disease. Future studies should focus on the synthesis of this molecule, the development of analytical methods for its detection in biological systems, and the investigation of its metabolic pathways and biological functions. Such research will be crucial to understand if this particular fatty acyl-CoA has unique properties or is implicated in metabolic disorders.
References
- 1. The Physiological and Pathological Role of Acyl-CoA Oxidation | MDPI [mdpi.com]
- 2. Orphanet: Multiple acyl-CoA dehydrogenase deficiency [orpha.net]
- 3. Multiple acyl-coa dehydrogenase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of disease severity in multiple acyl-CoA dehydrogenase deficiency: A retrospective and laboratory cohort study [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 16-Methylpentacosanoyl-CoA for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-CoA that is of significant interest in metabolic research. Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in various physiological and pathophysiological processes, including lipid metabolism, inflammation, and cellular signaling. The study of these molecules often requires access to synthetically derived standards for use in in vitro assays, as analytical standards, and for the development of disease models.
These application notes provide a detailed protocol for the chemical synthesis of 16-Methylpentacosanoic acid and its subsequent conversion to this compound. Additionally, it outlines the relevance of this compound in metabolic research and provides expected analytical data for characterization.
Research Applications
This compound can be utilized in a variety of research applications, including:
-
Enzyme activity assays: As a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases and dehydrogenases.
-
Metabolic flux analysis: To trace the metabolic fate of branched-chain fatty acids in cellular and animal models.
-
Lipidomics: As an internal or external standard for the quantification of endogenous long-chain branched fatty acyl-CoAs.
-
Disease model studies: To investigate the role of BCFAs in metabolic diseases like diabetes, obesity, and non-alcoholic fatty liver disease.[1]
-
Drug discovery: To screen for inhibitors or activators of enzymes that metabolize branched-chain fatty acids.
Synthesis of this compound
The synthesis of this compound is a two-stage process:
-
Chemical Synthesis of 16-Methylpentacosanoic Acid: A multi-step organic synthesis to construct the C26 branched-chain fatty acid backbone.
-
Conversion to this compound: Activation of the carboxylic acid to its corresponding Coenzyme A thioester.
Part 1: Chemical Synthesis of 16-Methylpentacosanoic Acid
A plausible synthetic route for 16-Methylpentacosanoic acid involves a Grignard reaction to couple two smaller alkyl chains, followed by oxidation.
Experimental Protocol: Synthesis of 16-Methylpentacosanoic Acid
This protocol is based on standard organic chemistry principles for carbon-carbon bond formation and functional group transformations.
Materials:
-
1-Bromo-15-methylnonadecane
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Carbon dioxide (dry ice)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Dissolve 1-bromo-15-methylnonadecane in dry diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. A large excess of dry ice should be used.
-
Allow the mixture to warm to room temperature overnight as the excess CO₂ sublimes.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding dilute HCl with cooling.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 16-Methylpentacosanoic acid.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure fatty acid.
-
Expected Yield: 60-70%
Characterization of 16-Methylpentacosanoic Acid
The structure of the synthesized fatty acid should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.35 (t, 2H, -CH₂COOH), 1.63 (m, 2H, -CH₂CH₂COOH), 1.25 (br s, large integral, -(CH₂)n-), 0.88 (t, 3H, terminal -CH₃), 0.85 (d, 3H, -CH(CH₃)-).[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 180.1 (-COOH), 34.1 (-CH₂COOH), 24.7 (-CH₂CH₂COOH), 29.7-29.1 (-(CH₂)n-), 39.1 (-CH(CH₃)-), 27.2 (-CH₂CH(CH₃)-), 22.7 (terminal -CH₃), 19.7 (-CH(CH₃)-). |
| Mass Spectrometry (EI-MS of methyl ester) | The methyl ester derivative will show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to cleavage at the branch point.[2] |
Part 2: Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester can be achieved through a chemical method involving the formation of an acid chloride intermediate.
Experimental Protocol: Conversion to this compound
Materials:
-
16-Methylpentacosanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dry dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Coenzyme A trilithium salt hydrate (B1144303)
-
Sodium bicarbonate (NaHCO₃)
-
Dry, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of the Acyl Chloride:
-
Dissolve 16-Methylpentacosanoic acid in dry DCM under an inert atmosphere.
-
Add oxalyl chloride (or thionyl chloride) dropwise at room temperature. A catalytic amount of DMF can be added if oxalyl chloride is used.
-
Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 16-Methylpentacosanoyl chloride.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt hydrate in a buffered aqueous solution (e.g., sodium bicarbonate).
-
Cool the Coenzyme A solution in an ice bath.
-
Dissolve the crude 16-Methylpentacosanoyl chloride in a minimal amount of dry THF.
-
Add the acyl chloride solution dropwise to the vigorously stirred Coenzyme A solution.
-
Allow the reaction to proceed for 2-4 hours, maintaining a slightly alkaline pH.
-
-
Purification:
-
The resulting this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Lyophilize the purified fractions to obtain the final product as a white solid.
-
Expected Yield: 40-50%
Characterization of this compound
| Analytical Technique | Expected Results |
| ¹H NMR (D₂O) | Characteristic signals for the CoA moiety will be present in addition to the fatty acyl chain signals. The α-methylene protons of the acyl chain will be shifted downfield compared to the free fatty acid. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the exact mass of this compound will be observed. |
| UV-Vis Spectroscopy | The formation of the thioester bond can be monitored by the increase in absorbance at ~260 nm due to the adenine (B156593) ring of CoA. |
Diagrams
Synthesis Pathway of 16-Methylpentacosanoic Acid
References
Application Note and Protocol: Mass Spectrometry Analysis of 16-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylpentacosanoyl-CoA is a long-chain branched acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in cellular energy metabolism and lipid biosynthesis. The accurate and sensitive quantification of specific acyl-CoA species like this compound is crucial for understanding its role in various physiological and pathological processes. This document provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from biological tissues.[1][2]
Materials:
-
Frozen tissue sample (~40-100 mg)
-
100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (B52724) (ACN)
-
2-Propanol
-
Methanol
-
Internal Standard (IS) solution (e.g., C17:0-CoA in methanol:water (1:1))
-
Glass homogenizer
-
Centrifuge capable of 16,000 x g and 4°C
-
Nitrogen evaporator
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and homogenize thoroughly.
-
Add 400 µL of ACN:2-propanol:methanol (3:1:1) to the homogenate.
-
Vortex the mixture for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant.
-
Re-extract the pellet with another 400 µL of the ACN:2-propanol:methanol solvent mixture.
-
Centrifuge again under the same conditions and combine the two supernatants.
-
Dry the combined supernatant under a gentle stream of nitrogen gas.
-
Re-suspend the dried extract in 50 µL of methanol:water (1:1, v/v).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[1]
-
Transfer the supernatant to an appropriate autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][3]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[1][3]
-
Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in acetonitrile (ACN).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 minutes
-
Decrease to 25% B over 0.2 minutes
-
Increase to 65% B over 1 minute
-
Decrease to 20% B over 0.5 minutes and hold for column re-equilibration.[1]
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]
-
Scan Type: Selected Reaction Monitoring (SRM).[1]
-
Spray Voltage: 3.5 kV.[1]
-
Sheath Gas Flow: 45 a.u.[1]
-
Capillary Temperature: 275°C.[1]
-
Collision Gas: Argon at 1.2 mTorr.[1]
-
Collision Energy: Optimized for each transition, typically around 30 eV.[1]
SRM Transition for this compound: The fragmentation of acyl-CoAs in positive ion mode is characterized by a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, which corresponds to a neutral loss of 507 Da.[3][4][5]
-
Precursor Ion (Q1): To calculate the precursor ion mass for this compound, we first determine its molecular formula: C47H88N7O17P3S. The monoisotopic mass is approximately 1147.5 g/mol . The protonated molecule [M+H]+ would be m/z 1148.5.
-
Product Ion (Q3): The characteristic product ion is formed by the neutral loss of 507 Da from the precursor ion. Therefore, the product ion would be m/z 641.5.
-
SRM Transition: 1148.5 -> 641.5
Data Presentation
Quantitative Performance of the Method
The following table summarizes the expected quantitative performance of the analytical method for long-chain acyl-CoAs, which can be extrapolated for this compound.
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 1-5 fmol | [6][7] |
| Limit of Quantification (LOQ) | 4.2 nM (for very-long-chain acyl-CoAs) | [8] |
| Linearity (R²) | > 0.99 | [1] |
| Inter-assay Precision (%CV) | 2.6 - 12.2% | [3] |
| Intra-assay Precision (%CV) | 1.2 - 4.4% | [3] |
| Accuracy | 94.8 - 110.8% | [3] |
| Recovery | 70 - 80% | [2] |
SRM Transitions for Common Long-Chain Acyl-CoAs
This table provides the precursor and product ion pairs for the SRM analysis of several common long-chain acyl-CoAs for reference and method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Myristoyl-CoA (C14:0) | 978.6 | 471.3 | [1] |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.3 | [1] |
| Palmitoleoyl-CoA (C16:1) | 1004.6 | 497.2 | [1] |
| Heptadecanoyl-CoA (C17:0 - IS) | 1020.6 | 513.3 | [1] |
| Stearoyl-CoA (C18:0) | 1034.6 | 527.3 | [1] |
| Oleoyl-CoA (C18:1) | 1032.6 | 525.5 | [1] |
| Linoleoyl-CoA (C18:2) | 1030.6 | 523.1 | [1] |
| Arachidonoyl-CoA (C20:4) | 1054.6 | 547.3 |
Visualization of Key Processes
Caption: Experimental workflow for the analysis of this compound.
Caption: Characteristic fragmentation of this compound in MS/MS.
Caption: Metabolic activation and potential fates of this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 16-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). The purification of such molecules is essential for various research applications, including biochemical assays, structural studies, and as standards for analytical methods. Due to the low abundance and specific physicochemical properties of individual acyl-CoA species, their purification requires robust and optimized protocols. This document provides a detailed application note and a composite protocol for the purification of this compound based on established methods for similar very-long-chain and branched-chain acyl-CoAs. The primary method described is a combination of solid-phase extraction (SPE) for initial sample cleanup and enrichment, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution separation.
Principle of the Method
The purification strategy leverages the amphipathic nature of this compound. The long, hydrophobic 16-methylpentacosanoyl chain allows for strong retention on a reversed-phase stationary phase (e.g., C18), while the polar coenzyme A moiety permits solubility in aqueous-organic mobile phases and provides a strong UV chromophore for detection. The workflow begins with a solid-phase extraction step to isolate and concentrate the acyl-CoAs from a crude mixture. This is followed by high-resolution separation using RP-HPLC with a gradient elution, which separates the target molecule from other acyl-CoAs and impurities based on hydrophobicity.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below.
Figure 1: General workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is adapted from methods for long-chain acyl-CoA extraction.[1][2]
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol
-
Deionized Water
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 6.7)
-
Acetonitrile
-
Isopropanol
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water.
-
Further equilibrate with 5 mL of 0.1 M potassium phosphate buffer (pH 6.7). Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Dissolve the crude sample containing this compound in a minimal volume of the potassium phosphate buffer. If the sample is from a biological extraction, it may already be in a suitable aqueous buffer.[1]
-
Load the sample onto the equilibrated C18 cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 10 mL of 0.1 M potassium phosphate buffer to remove polar impurities.
-
Wash with 10 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using 5-10 mL of an isopropanol/acetonitrile mixture (e.g., 50:50 v/v).
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 30°C.
-
Reconstitute the dried residue in a small, precise volume of the initial mobile phase for HPLC injection (e.g., 200 µL).
-
Protocol 2: Reversed-Phase HPLC Purification
This protocol is based on established methods for the separation of very-long-chain acyl-CoAs.[1][3][4]
Instrumentation and Columns:
-
HPLC system with a binary gradient pump, autosampler, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[1]
-
Mobile Phase B: Acetonitrile.
Procedure:
-
System Equilibration:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Injection:
-
Inject the reconstituted sample from the SPE step onto the column.
-
-
Chromatographic Separation:
-
Run a linear gradient to separate the this compound. The gradient should be optimized, but a representative example is provided in the data table below. Due to its long, branched chain, this compound is expected to have a long retention time.
-
-
Detection:
-
Monitor the column effluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of coenzyme A.[1][4]
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time. It is advisable to collect fractions across the entire peak to ensure capture of the pure compound.
-
Protocol 3: Purity Analysis by LC-MS/MS
The purity of the collected fractions should be confirmed using a sensitive and specific method like LC-MS/MS.[5]
Instrumentation:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer).
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the collected fraction in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
LC Separation:
-
Use a similar C18 column and gradient as in the purification step, but on an analytical scale.
-
-
Mass Spectrometry Analysis:
-
Perform mass analysis in positive ion mode.
-
Use multiple reaction monitoring (MRM) for targeted detection. The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of very-long-chain acyl-CoAs, which can be used as a starting point for the optimization of this compound purification.
Table 1: Representative HPLC Gradient Program
| Time (min) | % Mobile Phase A (75 mM KH₂PO₄, pH 4.9) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 60 | 40 | 1.0 |
| 5 | 60 | 40 | 1.0 |
| 45 | 10 | 90 | 1.0 |
| 50 | 10 | 90 | 1.0 |
| 51 | 60 | 40 | 1.0 |
| 60 | 60 | 40 | 1.0 |
Table 2: Summary of Expected Performance (based on analogous compounds)
| Parameter | Method | Expected Value | Reference |
| Recovery | Solid-Phase Extraction | 80-90% | [2] |
| Overall Process | 60-80% | [1] | |
| Purity | After RP-HPLC | >95% | (General expectation) |
| Detection Wavelength | UV | 260 nm | [1][4] |
| LC-MS/MS Ionization | ESI | Positive | [5] |
Signaling Pathway and Logical Relationship Diagram
The logical relationship for confirming the identity and purity of the final product is outlined in the diagram below.
Figure 2: Logical flow for the validation of purified this compound.
Conclusion
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-Methylpentacosanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-CoA. Due to its chemical structure, its metabolism is primarily localized to peroxisomes, where it undergoes β-oxidation. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme assays, focusing on the key enzymes involved in its degradation pathway. Understanding the enzymatic processing of such molecules is crucial for research into lipid metabolism disorders, drug development targeting fatty acid oxidation pathways, and the study of cellular energy homeostasis.
Fatty acids are activated to their coenzyme A (CoA) esters before they can be metabolized. Long-chain fatty acyl-CoA synthetases (ACS) are the enzymes responsible for this activation.[1] Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, and branched-chain fatty acids are predominantly metabolized through β-oxidation within peroxisomes.[2][3][4][5] This is in contrast to shorter-chain fatty acids, which are primarily oxidized in the mitochondria. The initial and rate-limiting step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases (ACOX).[6][7][8]
Relevant Enzyme and Signaling Pathway
The primary metabolic pathway for this compound is peroxisomal β-oxidation. The key enzyme for which this molecule would be a substrate is a peroxisomal Acyl-CoA Oxidase (ACOX). There are several isoforms of ACOX with differing substrate specificities.[8][9] Given the structure of this compound as a very-long-chain fatty acyl-CoA with a methyl branch, it is most likely a substrate for an ACOX that handles such molecules, possibly ACOX1 (which acts on straight very-long-chain fatty acids) or a yet uncharacterized ACOX with specificity for this type of branching.
The general pathway is as follows:
-
Activation : 16-Methylpentacosanoic acid is first activated to this compound by a very-long-chain acyl-CoA synthetase (ACSVL).
-
Oxidation : In the peroxisome, ACOX catalyzes the first step of β-oxidation, introducing a double bond and producing hydrogen peroxide (H₂O₂).
-
Subsequent Steps : The resulting enoyl-CoA undergoes further enzymatic reactions (hydration, dehydrogenation, and thiolytic cleavage) to shorten the acyl chain.
Peroxisomal β-Oxidation Pathway for this compound
Caption: Peroxisomal β-oxidation of this compound.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Specific Activity (U/mg) |
| Rat Liver ACOX1 | Palmitoyl-CoA (C16:0) | 10 - 50 | 100 - 500 | 0.1 - 0.5 |
| Rat Liver ACOX2 | Pristanoyl-CoA | 5 - 20 | 50 - 200 | 0.05 - 0.2 |
| Human VLCAD | Myristoyl-CoA (C14:0) | ~2 | Not Reported | Not Reported |
Note: This data is compiled from various sources and should be used for estimation purposes only. Actual values will depend on the specific assay conditions and enzyme preparation.
Experimental Protocols
The following are detailed protocols for enzyme assays that can be adapted for this compound.
Protocol 1: Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)
This protocol is adapted from general methods for measuring ACOX activity and relies on the detection of H₂O₂, a product of the ACOX reaction. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
This compound (substrate)
-
Purified ACOX enzyme or cell/tissue lysate
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
FAD (flavin adenine (B156593) dinucleotide)
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Potassium phosphate buffer, pH 7.4
-
0.5 mM 4-AAP
-
2 mM Phenol
-
10 U/mL HRP
-
10 µM FAD
-
-
Prepare Substrate Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., potassium phosphate buffer). The final concentration in the assay will typically range from 1 to 100 µM.
-
Assay Protocol:
-
Add 180 µL of the reaction mixture to each well of a 96-well plate.
-
Add 10 µL of the enzyme preparation (purified enzyme or lysate) to each well.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution to each well.
-
Immediately measure the absorbance at 500 nm in a microplate reader.
-
Continue to measure the absorbance every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA500/min).
-
Use the molar extinction coefficient of the product (quinoneimine dye, ε = 6.58 mM⁻¹cm⁻¹) to calculate the rate of H₂O₂ production.
-
Enzyme activity is expressed in units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Experimental Workflow for ACOX Assay
Caption: Workflow for a spectrophotometric Acyl-CoA oxidase assay.
Protocol 2: Very-Long-Chain Acyl-CoA Synthetase (ACSVL) Activity Assay (Radiometric)
This protocol measures the activity of ACSVL by quantifying the conversion of radiolabeled 16-Methylpentacosanoic acid into its CoA ester.[1]
Materials:
-
[³H]- or [¹⁴C]-labeled 16-Methylpentacosanoic acid
-
Unlabeled 16-Methylpentacosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Bovine serum albumin (BSA), fatty acid-free
-
Enzyme source (microsomal fraction or purified ACSVL)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare Substrate Mix: Prepare a solution of radiolabeled and unlabeled 16-Methylpentacosanoic acid complexed with BSA in the reaction buffer.
-
Prepare Reaction Mixture: For each reaction, combine in a microcentrifuge tube:
-
Reaction buffer
-
10 mM ATP
-
0.5 mM CoA
-
10 mM MgCl₂
-
Substrate mix (final concentration of fatty acid to be varied, e.g., 1-100 µM)
-
-
Assay Protocol:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for a set time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol, heptane, and water to partition the phases).
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases. The unreacted fatty acid will be in the organic phase, while the acyl-CoA product will be in the aqueous phase.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
-
Quantification:
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the amount of radiolabeled acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.
-
Express enzyme activity as nmol of product formed per minute per mg of protein.
-
Conclusion
The study of this compound as an enzyme substrate is essential for a deeper understanding of very-long-chain and branched-chain fatty acid metabolism. The protocols provided herein offer robust methods for characterizing the activity of key enzymes in the peroxisomal β-oxidation pathway. While specific kinetic data for this substrate is currently lacking, the outlined experimental procedures will enable researchers to generate this valuable information, contributing to advancements in the fields of metabolic research and drug development.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 8. gosset.ai [gosset.ai]
- 9. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 16-Methylpentacosanoyl-CoA and Related Branched Very-Long-Chain Acyl-CoAs
I. Application Notes
Introduction to 16-Methylpentacosanoyl-CoA
This compound is a thioester of Coenzyme A and 16-methylpentacosanoic acid, a 26-carbon very-long-chain fatty acid with a methyl branch. Such branched VLCFAs are integral components of cellular lipidomes, playing roles in the structure of membranes and as precursors for signaling molecules. The activation of the corresponding fatty acid to its CoA ester by acyl-CoA synthetases is a critical step, directing it towards various metabolic fates.[1][2] In vitro studies of this compound can elucidate its role in lipid metabolism, enzyme kinetics, and the pathology of metabolic disorders.
Potential In Vitro Applications
-
Enzyme Substrate Specificity and Kinetics: Serve as a substrate to characterize the activity and specificity of enzymes involved in lipid metabolism, such as acyl-CoA thioesterases (ACOTs)[2][3][4], acyl-CoA dehydrogenases, and elongases.
-
Metabolic Pathway Elucidation: Used in cell-free systems or with isolated organelles (e.g., mitochondria, peroxisomes) to trace the metabolic fate of branched VLCFAs.[4]
-
Regulator of Cellular Processes: Investigate its potential role as an allosteric regulator of proteins, including transcription factors and enzymes involved in broader metabolic pathways, such as acetyl-CoA carboxylase.[5][6]
-
Screening for Therapeutic Agents: Employed in high-throughput screening assays to identify inhibitors or activators of enzymes that metabolize branched VLCFAs, which may be relevant in diseases like adrenoleukodystrophy or other peroxisomal disorders.
-
Biophysical Studies: Incorporation into artificial membranes or lipid bilayers to study the impact of branched-chain VLCFAs on membrane fluidity, stability, and protein-lipid interactions.
II. Quantitative Data Summary
Due to the absence of specific data for this compound, the following table presents hypothetical kinetic data for an enzyme, "Branched-Chain Acyl-CoA Thioesterase 1" (bACOT1), using various substrates to illustrate how such data would be presented.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 5.2 | 150.8 | 12.6 | 2.4 x 10⁶ |
| Pentacosanoyl-CoA | 12.5 | 98.2 | 8.2 | 6.6 x 10⁵ |
| Palmitoyl-CoA (C16:0) | 25.8 | 75.4 | 6.3 | 2.4 x 10⁵ |
| Stearoyl-CoA (C18:0) | 21.3 | 68.9 | 5.7 | 2.7 x 10⁵ |
Caption: Hypothetical kinetic parameters of a purified recombinant bACOT1 enzyme. The data suggests a preference for the branched very-long-chain substrate.
III. Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Thioesterase (ACOT) Activity Assay
This protocol describes a colorimetric assay to measure the activity of an acyl-CoA thioesterase using this compound as a substrate. The assay relies on the detection of free Coenzyme A (CoA-SH) released upon hydrolysis of the thioester bond, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻) measurable at 412 nm.
Materials:
-
Purified recombinant ACOT enzyme
-
This compound solution (1 mM in 10% Triton X-100)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
DTNB solution: 10 mM in Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Dilutions: Serially dilute the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0 µM to 100 µM).
-
Set up Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of DTNB solution
-
20 µL of substrate dilution
-
-
Initiate the Reaction: Add 20 µL of a pre-diluted ACOT enzyme solution (e.g., 0.1 µg/µL) to each well. For the negative control, add 20 µL of Assay Buffer instead of the enzyme.
-
Incubate: Incubate the plate at 37°C for 15 minutes.
-
Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the concentration of TNB²⁻ using its molar extinction coefficient (14,150 M⁻¹cm⁻¹).
-
Plot the initial reaction velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: Workflow for the in vitro ACOT activity assay.
Protocol 2: Peroxisomal Beta-Oxidation of this compound
This protocol outlines a method to assess the beta-oxidation of this compound in isolated peroxisomes. The assay measures the substrate-dependent reduction of NAD⁺ to NADH.
Materials:
-
Isolated peroxisomes from rat liver
-
This compound solution (1 mM)
-
Reaction Buffer: 50 mM MOPS-KOH, pH 7.4, containing 20 mM KCl, 1 mM DTT, 0.1% BSA
-
Cofactors: 2 mM NAD⁺, 0.1 mM FAD, 0.2 mM Coenzyme A
-
ATP regenerating system: 2 mM ATP, 10 mM Creatine Phosphate, 5 U/mL Creatine Kinase
-
Fluorometer or spectrophotometer
Procedure:
-
Isolate Peroxisomes: Isolate peroxisomes from rat liver using differential and density gradient centrifugation. Resuspend the final pellet in a suitable buffer.
-
Prepare Reaction Mixture: In a cuvette, combine:
-
800 µL of Reaction Buffer
-
50 µL of Cofactor mix
-
50 µL of ATP regenerating system
-
50 µL of isolated peroxisomes (adjust concentration for optimal activity)
-
-
Equilibrate: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate and to record the background rate of NAD⁺ reduction.
-
Initiate Reaction: Add 10 µL of this compound solution to start the reaction.
-
Monitor NADH Production: Measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm) continuously for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the curve.
-
The rate is proportional to the rate of beta-oxidation.
-
Compare the rate with that of other substrates (e.g., Palmitoyl-CoA) to determine substrate preference.
-
Caption: Simplified pathway of peroxisomal beta-oxidation.
References
- 1. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emerging role of acyl-CoA thioesterases and acyltransferases in regulating peroxisomal lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEDICA 16 inhibits hepatic acetyl-CoA carboxylase and reduces plasma triacylglycerol levels in insulin-resistant JCR: LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling of 16-Methylpentacosanoyl-CoA for Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbons.[1] Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids that are widely present in various organisms and play a crucial role in a variety of metabolic reactions.[2] 16-Methylpentacosanoyl-CoA is a unique very-long-chain fatty acyl-CoA containing a methyl branch. The metabolism of VLCFAs is of significant interest, particularly in the context of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), where their accumulation is a key pathological feature.[3][4] Radiolabeled forms of such molecules are invaluable tools for in vitro and in vivo tracing studies to elucidate their metabolic fate, enzymatic processing, and role in disease pathogenesis.
This document provides detailed application notes and experimental protocols for the synthesis, radiolabeling, and potential applications of this compound. The protocols are based on established methods for the synthesis of analogous very-long-chain and branched-chain fatty acids and their subsequent enzymatic conversion to CoA thioesters.
Applications
Radiolabeled this compound can be employed in a variety of tracing studies, including:
-
Metabolic Fate and Pathway Analysis: Tracing the incorporation and turnover of the 16-methylpentacosanoyl moiety into complex lipids and other metabolites. This can help to understand how the methyl branch influences its metabolism compared to straight-chain VLCFAs.
-
Enzyme Kinetics and Substrate Specificity: Serving as a radiolabeled substrate for enzymes involved in VLCFA metabolism, such as acyl-CoA synthetases, elongases, and the enzymes of the peroxisomal β-oxidation pathway.[5]
-
Cellular Uptake and Transport Studies: Quantifying the uptake and intracellular trafficking of this branched-chain VLCFA in different cell types, which is particularly relevant for understanding its accumulation in pathological conditions.
-
Disease Model Studies: Investigating the metabolism of this compound in animal or cellular models of diseases like X-ALD to understand the impact of genetic defects on its processing.[6]
-
Drug Discovery and Development: Screening for therapeutic agents that can modulate the metabolism of branched-chain VLCFAs.
Experimental Protocols
Protocol 1: Chemical Synthesis of 16-Methylpentacosanoic Acid
This protocol outlines a plausible synthetic route for 16-methylpentacosanoic acid, which can be adapted for radiolabeling by using a radiolabeled precursor. The synthesis involves the coupling of two smaller carbon chains.
Materials:
-
Grignard reagent precursor (e.g., a suitable protected ω-halo-decanoic acid derivative)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Appropriate acid for workup (e.g., HCl)
-
Solvents for purification (e.g., hexane, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), react 1-bromopentadecane with magnesium turnings in anhydrous diethyl ether to form the pentadecylmagnesium bromide Grignard reagent.
-
Coupling Reaction: Add a protected form of a C10 ω-halo-carboxylic acid (e.g., methyl 10-bromodecanoate) dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C).
-
Workup and Deprotection: After the reaction is complete, quench the reaction with a weak acid and extract the product. Subsequently, deprotect the carboxylic acid group (e.g., by saponification of the methyl ester) to yield 16-methylpentacosanoic acid.
-
Purification: Purify the final product using silica gel column chromatography.
Protocol 2: Radiolabeling of 16-Methylpentacosanoic Acid with ¹⁴C
This protocol describes the introduction of a ¹⁴C label into the carboxylic acid group of the molecule.
Materials:
-
16-Methyl-tetracosanyl bromide (precursor for Grignard reagent)
-
Magnesium turnings
-
[¹⁴C]Carbon dioxide (gas)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid
-
Scintillation cocktail and counter
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent from 16-methyl-tetracosanyl bromide and magnesium in anhydrous ether.
-
Carboxylation with [¹⁴C]CO₂: Introduce a known amount of [¹⁴C]CO₂ gas into the reaction vessel containing the Grignard reagent. The [¹⁴C]CO₂ will react to form the carboxylate salt.
-
Acidification and Extraction: Acidify the reaction mixture with HCl to protonate the carboxylate, and then extract the [¹⁴C]-16-Methylpentacosanoic acid with an organic solvent.
-
Purification and Analysis: Purify the radiolabeled fatty acid using HPLC or TLC. Determine the specific activity (Ci/mol) and radiochemical purity by liquid scintillation counting and chromatographic analysis.
Protocol 3: Enzymatic Synthesis of [¹⁴C]-16-Methylpentacosanoyl-CoA
This protocol uses a fatty acid:CoA ligase to convert the radiolabeled fatty acid into its CoA ester.[7]
Materials:
-
[¹⁴C]-16-Methylpentacosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Fatty acid:CoA ligase (acyl-CoA synthetase), which can be from rat liver microsomes or a recombinant source.[7]
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Triton X-100 (for enzyme solubilization if needed)
-
Octyl-Sepharose for purification
Procedure:
-
Enzyme Preparation: If using a microsomal preparation, solubilize the enzyme with Triton X-100.
-
Reaction Mixture: In a reaction tube, combine the reaction buffer, ATP, CoA, and [¹⁴C]-16-Methylpentacosanoic acid.
-
Enzymatic Reaction: Initiate the reaction by adding the fatty acid:CoA ligase. Incubate at the optimal temperature for the enzyme (e.g., 37 °C).
-
Purification: Purify the resulting [¹⁴C]-16-Methylpentacosanoyl-CoA using hydrophobic chromatography on Octyl-Sepharose.[7]
-
Quantification and Purity Check: Determine the concentration and specific activity of the final product. Assess the radiochemical purity using radio-TLC or radio-HPLC.
Data Presentation
Table 1: Representative Synthesis and Radiolabeling Data
| Parameter | Expected Value | Method of Determination |
| Chemical Synthesis Yield | ||
| 16-Methylpentacosanoic Acid | 60-70% | Gravimetric analysis after purification |
| Radiolabeling | ||
| Radiochemical Yield | >90% | Radio-TLC or Radio-HPLC |
| Radiochemical Purity | >98% | Radio-TLC or Radio-HPLC |
| Specific Activity | 10-50 mCi/mmol | Liquid Scintillation Counting |
| Enzymatic Coenzyme A Ligation | ||
| Conversion Yield | >85% | Radio-TLC or Radio-HPLC |
| Final Product Purity | >95% | Radio-TLC or Radio-HPLC |
Visualizations
Caption: Experimental workflow for the synthesis and radiolabeling of this compound.
Caption: Potential metabolic pathways of radiolabeled this compound in a cell.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 16-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. Molecules of this class are crucial intermediates in fatty acid metabolism, serving as substrates for enzymes involved in energy production and lipid biosynthesis. In particular, branched-chain fatty acids are significant components of the cell envelope of pathogenic mycobacteria, such as Mycobacterium tuberculosis, and play roles in the bacterium's physiology and virulence[1][2]. These application notes provide essential guidelines for the proper handling, storage, and use of this compound in a research setting.
Product Information
Chemical Properties
| Property | Value |
| Chemical Name | 16-Methylpentacosanoyl-coenzyme A |
| Molecular Formula | C47H86N7O17P3S |
| Molecular Weight | 1146.21 g/mol |
| Structure | A coenzyme A molecule linked via a thioester bond to 16-methylpentacosanoic acid. |
Note: Properties are calculated based on the structure, drawing parallels with similar listed compounds like 21-Methylpentacosanoyl-CoA[3].
Solubility and Stability
Long-chain acyl-CoA thioesters are amphipathic molecules with limited solubility in aqueous buffers. They are also susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Solubility : It is recommended to dissolve this compound in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting with an aqueous buffer (pH 6.5-7.5). The final concentration of the organic solvent should be minimized to avoid interference with biological assays. The use of detergents like Triton X-100 (0.5% - 5.0%) can aid in solubilization[4].
-
Stability : Acyl-CoA thioesters are unstable in aqueous solutions. Hydrolysis of the thioester bond is a primary degradation pathway[5]. Stock solutions should be prepared fresh. If storage of a solution is necessary, it should be aliquoted and snap-frozen in liquid nitrogen, then stored at -80°C.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
Receiving and Initial Storage
-
Upon receipt, the lyophilized powder should be stored at -20°C or -80°C , protected from moisture and light.
Preparation of Stock Solutions
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Reconstitute the powder in an appropriate buffer or organic solvent. For biological assays, a common practice is to prepare a concentrated stock in an organic solvent (e.g., ethanol) and then dilute it into the aqueous assay buffer immediately before use.
-
Use high-purity solvents and buffers.
Storage of Solutions
-
Aqueous solutions of long-chain acyl-CoAs are not stable and should ideally be used on the same day they are prepared[4].
-
For short-term storage (up to one week), snap-freeze aliquots in liquid nitrogen and store them at -80°C [4]. Avoid repeated freeze-thaw cycles.
Quantitative Data
The stability of long-chain acyl-CoA thioesters is a significant concern. The following table summarizes stability data for a representative long-chain acyl-CoA (16:1-CoA) in an aqueous crystallization buffer at room temperature, which highlights the potential for degradation.
| Time | Storage Condition | Percent Degradation | Reference |
| 1 Day | Room Temperature (in buffer) | ~70-75% | [5] |
| 3 Weeks | Room Temperature (in buffer) | ~94-97% | [5] |
This data illustrates the general instability of acyl-CoA thioesters in aqueous environments and underscores the importance of proper storage and handling.
Experimental Protocols
Protocol: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol describes a general method to measure the activity of an acyl-CoA dehydrogenase using this compound as a substrate. The assay follows the reduction of an electron acceptor.
Materials:
-
This compound
-
Purified Acyl-CoA Dehydrogenase (ACAD) enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 100 mM KCl)
-
Electron Transfer Flavoprotein (ETF) (for some ACAD assays)[6]
-
Electron Acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
Prepare working solutions of the ACAD enzyme, ETF (if needed), and DCPIP in the assay buffer. Keep enzymes on ice.
-
-
Assay Setup:
-
Set up reactions in a 96-well microplate or cuvettes.
-
To each well, add the assay buffer.
-
Add the electron acceptor (DCPIP) to a final concentration of ~50 µM.
-
Add ETF to the appropriate final concentration (if required by the specific ACAD).
-
Add the ACAD enzyme to the desired final concentration.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the this compound substrate (e.g., to a final concentration of 25-100 µM).
-
Mix gently but thoroughly.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm over time.
-
Record readings every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Use the molar extinction coefficient of DCPIP to convert the rate from ΔA/min to µmol/min.
-
Run appropriate controls (e.g., no substrate, no enzyme) to account for background rates.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for an Acyl-CoA Dehydrogenase (ACAD) enzyme assay.
Metabolic Pathway Context
Caption: Role of branched-chain acyl-CoAs in M. tuberculosis.
References
- 1. Cholesterol and fatty acids grease the wheels of Mycobacterium tuberculosis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 16-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. Such molecules are crucial intermediates in lipid metabolism and are involved in various cellular processes, including energy storage, membrane synthesis, and signal transduction. The methyl branch in its structure can significantly influence its metabolic fate and physical properties compared to its straight-chain counterparts. These application notes provide an overview of its potential applications, physicochemical properties, and detailed protocols for its synthesis, handling, and quantification.
While direct commercial suppliers for this compound are not readily identifiable, custom synthesis services may be available from specialized chemical suppliers. Alternatively, it can be synthesized in the laboratory from its corresponding fatty acid, 16-methylpentacosanoic acid.
Physicochemical and Metabolic Data
A summary of key quantitative data for this compound and its corresponding fatty acid is presented below. Data for the CoA derivative is estimated based on the properties of the free fatty acid and the coenzyme A moiety.
| Property | Value | Source/Method |
| Compound | 16-Methylpentacosanoic Acid | |
| Molecular Formula | C26H52O2 | - |
| Molecular Weight | 396.7 g/mol | - |
| Melting Point | Lower than straight-chain C25:0 | [1] |
| Oxidative Stability | Higher than unsaturated fatty acids | [1] |
| Compound | This compound | |
| Molecular Formula | C47H86N7O17P3S | - |
| Molecular Weight | 1146.2 g/mol (for CoA) | - |
| Solubility | Aqueous buffers (forms micelles) | General knowledge |
| Storage | -20°C in an organic solvent | [2] |
Applications in Research and Drug Development
This compound is a valuable tool for a variety of research applications:
-
Metabolic Studies: As a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and acyltransferases. Studying its metabolism can provide insights into the processing of branched-chain fatty acids.
-
Enzyme Inhibition Assays: It can be used to screen for inhibitors of enzymes that process long-chain acyl-CoAs, which is relevant for drug development in metabolic diseases.
-
Biophysical Studies: The methyl branch affects the packing of lipid bilayers. Incorporating this molecule into model membranes allows for the study of its impact on membrane fluidity, thickness, and domain formation.[3][4][5][6]
-
Disease Research: Altered levels of branched-chain fatty acids are associated with certain metabolic disorders. This compound can be used as a standard in studies investigating the pathophysiology of these conditions.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from 16-Methylpentacosanoic Acid
This protocol outlines a general method for the synthesis of long-chain acyl-CoAs from the corresponding fatty acid.
Materials:
-
16-Methylpentacosanoic acid
-
Coenzyme A, trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727), water)
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 16-methylpentacosanoic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Extract the filtrate with ethyl acetate and wash with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the NHS-activated fatty acid.
-
-
Coupling with Coenzyme A:
-
Dissolve the activated 16-methylpentacosanoic acid-NHS ester in a minimal amount of DMF.
-
Dissolve Coenzyme A, trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the solution of the activated fatty acid to the Coenzyme A solution while stirring vigorously at 4°C.
-
Allow the reaction to proceed for 4-6 hours at 4°C.
-
-
Purification:
-
Purify the resulting this compound by solid-phase extraction or preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Handling and Storage of this compound
Long-chain acyl-CoAs are susceptible to hydrolysis and oxidation. Proper handling and storage are critical to maintain their integrity.
-
Storage: Store this compound as a solid at -20°C or below, under an inert atmosphere (argon or nitrogen).[2] For long-term storage, it is recommended to dissolve it in an organic solvent such as methanol or chloroform and store it at -20°C in a glass vial with a Teflon-lined cap.[2]
-
Handling: When using the compound, allow the container to warm to room temperature before opening to prevent condensation of moisture.[2] Prepare aqueous solutions fresh for each experiment. Due to their amphipathic nature, long-chain acyl-CoAs can form micelles in aqueous solutions.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of long-chain acyl-CoAs in biological samples.[7][8][9][10][11]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA)
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a suitable buffer.
-
Add the internal standard to the homogenate.
-
Extract the acyl-CoAs using a solvent mixture (e.g., isopropanol/acetonitrile).
-
Centrifuge to pellet cellular debris.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol and then with water.
-
Load the supernatant from the sample extraction onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elute the acyl-CoAs with a high percentage of organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the LC mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with ammonium hydroxide and acetonitrile) to separate the acyl-CoAs.[8]
-
Detect and quantify the target analyte and internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8]
-
Visualizations
Caption: Metabolic fate of this compound.
Caption: Workflow for LC-MS/MS quantification.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Self-assembly of long chain fatty acids: effect of a methyl branch - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembly of long chain fatty acids : effect of a methyl branch [diva-portal.org]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Troubleshooting & Optimization
Technical Support Center: 16-Methylpentacosanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 16-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this very-long-chain branched fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound typically involves a two-stage process:
-
Synthesis of the free fatty acid, 16-methylpentacosanoic acid: This is generally achieved through the elongation of a shorter-chain branched fatty acid precursor. One common approach is the use of iterative cycles of chain elongation, for example, using malonyl-CoA with a suitable branched-chain starter unit in a fatty acid synthase (FAS) system, or through chemical methods like the Grignard reaction with a long-chain alkyl halide.
-
Activation of the fatty acid to its Coenzyme A ester: The purified 16-methylpentacosanoic acid is then enzymatically or chemically converted to this compound. Enzymatic methods using acyl-CoA synthetases are often preferred for their specificity and milder reaction conditions.
Q2: I am observing very low yields of my final product. What are the potential causes and solutions?
A2: Low yields in the synthesis of this compound can arise from several factors throughout the experimental workflow. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include inefficient fatty acid elongation, incomplete activation to the CoA ester, and product degradation.
Q3: What are the critical parameters to control during the enzymatic activation of 16-methylpentacosanoic acid?
A3: Key parameters for the enzymatic synthesis of the acyl-CoA include:
-
Enzyme activity: Ensure you are using a high-quality acyl-CoA synthetase with good activity towards very-long-chain fatty acids.
-
ATP concentration: ATP is a crucial co-substrate, and its depletion can limit the reaction. Ensure an adequate and fresh supply.
-
Coenzyme A (CoA) concentration: The concentration of free CoA should be optimized, as excess can sometimes inhibit the enzyme.
-
pH and buffer conditions: Maintain the optimal pH for the specific acyl-CoA synthetase used, typically around 7.5-8.0.
-
Detergent concentration: Very-long-chain fatty acids have low aqueous solubility. A mild non-ionic detergent (e.g., Triton X-100) is often required to solubilize the fatty acid substrate. The concentration of this detergent needs to be carefully optimized.
Q4: How can I purify the final this compound product?
A4: Purification of the long-chain acyl-CoA can be achieved using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). A common method involves using a C18 reverse-phase column. The product can be eluted using a gradient of an appropriate buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Yield of 16-Methylpentacosanoic Acid | Inefficient chain elongation in a fatty acid synthase (FAS) system. | - Ensure the use of a FAS system capable of producing very-long-chain fatty acids. - Optimize the ratio of acetyl-CoA to malonyl-CoA. - For branched-chain synthesis, ensure the appropriate starter unit (e.g., a short-chain branched acyl-CoA) is used. |
| Incomplete chemical synthesis reactions (e.g., Grignard). | - Ensure all reagents are anhydrous. - Optimize reaction time and temperature. - Use freshly prepared Grignard reagent. | |
| Low Yield of this compound | Incomplete activation of the free fatty acid. | - Verify the activity of the acyl-CoA synthetase. - Increase the concentration of ATP and Coenzyme A. - Optimize the concentration of the solubilizing detergent. - Increase the reaction incubation time. |
| Degradation of the acyl-CoA product. | - Work at low temperatures (0-4°C) whenever possible. - Use freshly prepared buffers and solutions. - Minimize freeze-thaw cycles of the final product. | |
| Presence of Multiple Products in Analysis (e.g., HPLC) | Incomplete reaction or side reactions. | - Monitor the reaction progress over time to determine the optimal reaction time. - Purify the intermediate 16-methylpentacosanoic acid to high purity before the activation step. |
| Contamination of reagents. | - Use high-purity reagents, especially Coenzyme A and ATP. | |
| Difficulty in Purifying the Final Product | Poor separation on the chromatography column. | - Optimize the HPLC gradient (e.g., a shallower gradient of the organic solvent). - Try a different type of solid-phase extraction cartridge. |
| Product precipitation. | - Ensure adequate solubilization of the acyl-CoA during purification, potentially by including a low concentration of an organic solvent in the aqueous phase. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the activation of 16-methylpentacosanoic acid to its corresponding Coenzyme A ester using a long-chain acyl-CoA synthetase.
Materials:
-
16-methylpentacosanoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Long-chain acyl-CoA synthetase (from a suitable source, e.g., Pseudomonas aeruginosa)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.8)
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Dithiothreitol (DTT)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Acetonitrile
-
Methanol
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of 16-methylpentacosanoic acid (e.g., 10 mM) in a suitable organic solvent like ethanol (B145695) containing Triton X-100 (e.g., 10% w/v).
-
Evaporate the solvent under a stream of nitrogen and resuspend the fatty acid in the reaction buffer to the desired final concentration (e.g., 100 µM).
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube on ice, combine the following components to the specified final concentrations:
-
Potassium phosphate buffer (100 mM, pH 7.8)
-
-
Technical Support Center: Overcoming Solubility Challenges with 16-Methylpentacosanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the very long-chain branched fatty acyl-CoA, 16-Methylpentacosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a very long-chain fatty acyl-CoA with a 26-carbon backbone. Its long hydrocarbon chain makes it highly hydrophobic, leading to very low solubility in aqueous solutions. Molecules of this nature tend to aggregate and form micelles, making it challenging to achieve a true solution at concentrations typically required for in vitro experiments.
Q2: What are the initial signs of solubility problems with this compound?
A2: Common indicators of poor solubility include the appearance of a cloudy or milky suspension, visible precipitates, or a film on the surface of the liquid or walls of the container, even after vigorous mixing. Inconsistent experimental results are also a frequent consequence of poor solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents can be used to prepare a stock solution. However, the final concentration of the organic solvent in your experimental system must be carefully controlled to avoid adverse effects on cells or enzymatic assays. Common choices include ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO). It is crucial to perform solvent tolerance controls in your experiments.
Q4: What is the role of Bovine Serum Albumin (BSA) in solubilizing long-chain fatty acyl-CoAs?
A4: Fatty acid-free BSA is commonly used to enhance the solubility of long-chain fatty acyl-CoAs in aqueous buffers. BSA binds to the hydrophobic acyl chain, effectively chaperoning the molecule in solution and preventing aggregation. This mimics the physiological transport of fatty acids in the bloodstream.
Q5: Are there other reagents that can aid in the solubilization of this compound?
A5: Besides BSA, detergents such as Triton X-100 can be used to solubilize long-chain acyl-CoAs, particularly during protein purification or in cell-free assays. Additionally, cyclodextrins, like α-cyclodextrin, have been used to solubilize very long-chain fatty acids for cell-based experiments.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting solubility issues with this compound.
Problem: Precipitate or cloudiness observed in the prepared solution.
| Potential Cause | Suggested Solution |
| Concentration too high for the chosen solvent. | Decrease the concentration of this compound. Prepare a more dilute stock solution and add a larger volume to your experiment, being mindful of the final solvent concentration. |
| Inadequate mixing or dissolution time. | Vortex the solution for an extended period. Gentle heating (e.g., 37°C) can also aid dissolution, but be cautious of the molecule's stability at higher temperatures. |
| Precipitation upon addition to aqueous buffer. | Prepare the stock solution in an organic solvent and add it to the aqueous buffer containing a carrier protein like fatty acid-free BSA. Ensure rapid mixing during addition. |
| Incorrect pH of the buffer. | The solubility of fatty acyl-CoAs can be pH-dependent. Ensure your buffer pH is appropriate for your experiment and consider slight adjustments if precipitation persists. |
Problem: Inconsistent or non-reproducible experimental results.
| Potential Cause | Suggested Solution |
| Incomplete solubilization leading to variable concentrations. | Utilize sonication to break down aggregates. A brief sonication of the stock solution or the final experimental solution can improve homogeneity. |
| Adsorption of the molecule to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. Glassware can also be an alternative. Pre-coating tubes with a BSA solution may also help. |
| Degradation of this compound. | Prepare fresh solutions for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles. |
Quantitative Data: Binding Affinities of Very Long-Chain and Branched-Chain Fatty Acyl-CoAs to PPARα
While direct solubility data for this compound is scarce, understanding the concentrations at which similar molecules are biologically active can be informative. The following table summarizes the dissociation constants (Kd) for the binding of various very-long-chain and branched-chain fatty acyl-CoAs to the Peroxisome Proliferator-Activated Receptor α (PPARα), a key nuclear receptor involved in their metabolism.[2][3] Lower Kd values indicate higher binding affinity.
| Ligand | Chain Length & Features | Dissociation Constant (Kd) in nM |
| Arachidonyl-CoA | C20:4 | ~3 |
| Lignoceroyl-CoA | C24:0 | ~10 |
| Phytanoyl-CoA | C16, branched | ~11 |
| Pristanoyl-CoA | C16, branched | ~11 |
| Hexacosanoyl-CoA | C26:0 | ~29 |
This data suggests that branched-chain and very-long-chain fatty acyl-CoAs can be potent biological ligands at nanomolar concentrations, highlighting the importance of achieving true solubility at these low levels.
Experimental Protocols
Protocol 1: Solubilization of this compound using Bovine Serum Albumin (BSA)
Objective: To prepare a stock solution of this compound complexed with fatty acid-free BSA for use in cell culture or enzymatic assays.
Materials:
-
This compound
-
Ethanol (or other suitable organic solvent)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile, low-adhesion microcentrifuge tubes
-
Water bath sonicator
Procedure:
-
Prepare a concentrated stock solution in organic solvent:
-
Dissolve a known amount of this compound in a minimal volume of ethanol to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved.
-
-
Prepare the BSA solution:
-
Dissolve fatty acid-free BSA in the desired aqueous buffer to a concentration of 10% (w/v). Gently warm to 37°C to aid dissolution. Do not vortex vigorously as this can cause frothing.
-
-
Complexation of this compound with BSA:
-
While gently stirring the BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration. The molar ratio of fatty acyl-CoA to BSA is typically between 1:1 and 5:1.
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to facilitate complex formation.
-
-
Final Preparation and Storage:
-
The resulting solution should be clear. If any cloudiness persists, briefly sonicate the solution in a water bath sonicator.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization of this compound using α-Cyclodextrin
Objective: To prepare a stock solution of this compound solubilized with α-cyclodextrin for cell-based assays.[1]
Materials:
-
This compound
-
Ethanol
-
α-Cyclodextrin
-
Sterile aqueous buffer or cell culture medium
-
Ultrasonicator
Procedure:
-
Prepare a stock solution in ethanol:
-
Dissolve this compound in ethanol to create a concentrated stock solution.
-
-
Dry down the fatty acyl-CoA:
-
Aliquot the desired amount of the ethanol stock into a sterile glass tube.
-
Evaporate the ethanol under a stream of nitrogen gas to leave a thin film of the fatty acyl-CoA.
-
-
Solubilization with α-Cyclodextrin:
-
Prepare a solution of 10 mg/ml α-cyclodextrin in your desired sterile aqueous buffer or medium.
-
Add the α-cyclodextrin solution to the dried this compound.
-
Ultrasonicate the mixture until the fatty acyl-CoA is fully solubilized. The solution should become clear.
-
-
Final Use:
-
Use the freshly prepared solution immediately for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: PPARα signaling pathway activation.
References
- 1. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 16-Methylpentacosanoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 16-Methylpentacosanoyl-CoA and other very-long-chain methyl-branched fatty acyl-CoA isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound isomers in a question-and-answer format.
Problem 1: Poor Resolution or Co-elution of Isomers
Q: My HPLC method is not separating the this compound isomers. The peaks are broad and overlapping. What are the likely causes and how can I improve the resolution?
A: Poor resolution of closely related isomers like this compound is a common challenge due to their similar physicochemical properties. Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot and optimize your separation.
Initial Checks:
-
Column Choice: Standard C18 columns may not provide sufficient selectivity for these types of isomers. C30 columns are often preferred due to their enhanced shape selectivity for hydrophobic, structurally related molecules.[1][2]
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) and the aqueous component (e.g., water with a buffer or ion-pairing agent) significantly impact selectivity.
-
Gradient Profile: A shallow gradient is often necessary to resolve isomers with very similar retention times.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Switch from a standard C18 column to a C30 column. The longer alkyl chains of the C30 phase enhance interactions with the analyte, improving separation based on subtle structural differences.[1][2][3] |
| Mobile Phase Strength Too High | Decrease the initial percentage of the organic solvent in your gradient. A weaker starting mobile phase will increase retention and allow for better separation of early-eluting peaks. |
| Gradient is Too Steep | Lengthen the gradient time to create a shallower slope. This provides more time for the isomers to interact with the stationary phase, leading to better resolution. |
| Suboptimal Temperature | Optimize the column temperature. Lower temperatures can increase retention and may improve resolution, but can also lead to broader peaks. Experiment with a range of temperatures (e.g., 30-50°C) to find the best balance. |
| Incorrect Flow Rate | Reduce the flow rate. A lower flow rate increases the residence time of the analytes on the column, which can enhance resolution. |
Problem 2: Peak Tailing
Q: I am observing significant peak tailing for my this compound isomers, which is affecting quantification. What could be causing this?
A: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | If using a silica-based column, residual silanol groups can interact with the polar CoA moiety. Ensure your mobile phase is adequately buffered to a pH that minimizes these interactions (typically acidic pH for reversed-phase). Using a highly end-capped column can also mitigate this issue. |
| Mobile Phase pH Issues | The pH of the mobile phase can affect the ionization state of the CoA molecule. An unstable or inappropriate pH can lead to peak tailing. It is crucial to use a buffer to maintain a consistent pH.[4][5][6][7] |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. Using a guard column is highly recommended to protect the analytical column. |
| Column Overload | Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample. |
Problem 3: Peak Splitting
Q: My chromatogram shows split peaks for what should be a single isomer. What is the cause of this and how can I fix it?
A: Peak splitting can be caused by a variety of issues related to the sample, the column, or the HPLC system itself.[2][8][9]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This can be caused by pressure shocks or operating at a high pH that degrades the silica. Replacing the column is often the only solution. |
| Partially Blocked Frit | A blocked inlet frit can disrupt the sample flow onto the column. Try back-flushing the column (if the manufacturer's instructions permit) or replace the frit. |
| Co-elution of Isomers | What appears to be a split peak may actually be two very closely eluting isomers. To confirm this, try injecting a smaller volume to see if two distinct peaks begin to resolve. If so, further optimization of the separation method (e.g., shallower gradient, different column) is needed.[8] |
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is best for separating this compound isomers, C18 or C30?
A1: For the separation of structurally similar isomers like this compound, a C30 column is generally recommended over a C18 column . C30 columns offer greater shape selectivity due to the longer alkyl chains, which allows for better discrimination between isomers based on subtle differences in their three-dimensional structure.[1][2][3] While a C18 column might provide some separation, a C30 column is more likely to achieve baseline resolution.
Quantitative Comparison of C18 vs. C30 for Isomer Separation (Illustrative Data)
| Parameter | C18 Column | C30 Column |
| Resolution (Rs) between critical isomer pair | 0.8 | 1.6 |
| Peak Width (at half height) for Isomer 1 | 0.25 min | 0.18 min |
| Retention Time of Isomer 1 | 25.2 min | 35.8 min |
| Retention Time of Isomer 2 | 25.5 min | 36.4 min |
This data is illustrative and will vary depending on the specific method conditions.
Q2: What is a good starting point for a gradient elution method for very-long-chain methyl-branched acyl-CoAs on a C30 column?
A2: A good starting point would be a shallow gradient with a binary solvent system. Here is a suggested protocol:
Experimental Protocol: HPLC Separation of this compound Isomers
-
Column: C30 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (see Q4 for details)
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 70 |
| 30.0 | 70 |
Q3: Is an ion-pairing agent necessary for the analysis of this compound?
A3: While not always strictly necessary, an ion-pairing agent can be beneficial. The CoA moiety has a phosphate (B84403) group, which can be negatively charged. An ion-pairing agent, such as triethylamine (B128534) (TEA) or tributylamine, can be added to the mobile phase to form a neutral complex with the acyl-CoA, which can improve peak shape and retention on a reversed-phase column. However, many modern methods for acyl-CoA analysis by LC-MS/MS achieve good results without ion-pairing agents by using buffered mobile phases (e.g., with ammonium acetate) to control ionization.
Q4: What are the recommended mass spectrometry settings for the detection of this compound?
A4: For sensitive and specific detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. Acyl-CoAs typically show a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the pantetheine (B1680023) phosphate group.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition:
-
Q1 (Precursor Ion): [M+H]+ of this compound
-
Q3 (Product Ion): Precursor ion - 507 Da
-
-
Collision Energy: This will need to be optimized for your specific instrument but is typically in the range of 30-50 eV for this neutral loss.
MRM Transitions for Long-Chain Acyl-CoAs (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitoyl-CoA (C16:0) | 1022.6 | 515.6 |
| Stearoyl-CoA (C18:0) | 1050.6 | 543.6 |
| This compound | 1148.8 | 641.8 |
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Relationship between HPLC parameters and outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Development of a C18 Supercritical Fluid Chromatography-Tandem Mass Spectrometry Methodology for the Analysis of Very-Long-Chain Polyunsaturated Fatty Acid Lipid Matrices and Its Application to Fish Oil Substitutes Derived from Genetically Modified Oilseeds in the Aquaculture Sector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sciex.com [sciex.com]
Technical Support Center: Quantification of 16-Methylpentacosanoyl-CoA
Welcome to the technical support center for the quantification of 16-Methylpentacosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My signal for this compound is very low or undetectable. What are the potential causes and solutions?
A1: Low or no signal is a common issue and can stem from several factors throughout the experimental workflow. Here's a breakdown of potential causes and troubleshooting steps:
-
Sample Degradation: this compound, like other long-chain acyl-CoAs, is susceptible to degradation by endogenous thioesterases and chemical instability.
-
Solution: Ensure rapid quenching of metabolic activity in your samples. For tissues, this means snap-freezing in liquid nitrogen immediately after collection. For cell cultures, use rapid harvesting techniques on ice with ice-cold buffers. All subsequent sample preparation steps should be performed at 4°C to minimize enzymatic activity.
-
-
Inefficient Extraction: The very long, branched-chain nature of this compound can hinder its extraction from the biological matrix.
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Solution: A robust extraction method is crucial. A commonly used approach involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) followed by a two-phase liquid-liquid extraction with organic solvents like a mixture of acetonitrile (B52724), isopropanol, and methanol.[1] A subsequent solid-phase extraction (SPE) step can help to purify and concentrate the analyte.
-
-
Poor Ionization in Mass Spectrometry: The large and hydrophobic nature of the molecule might lead to inefficient ionization.
-
Solution: Optimize your mass spectrometer's source parameters. Positive electrospray ionization (ESI) is typically used for acyl-CoA analysis.[1][2][3] The use of a mobile phase with a volatile buffer, such as ammonium (B1175870) hydroxide (B78521), can improve ionization efficiency.[1][3]
-
-
Suboptimal Chromatographic Conditions: Poor peak shape or retention can lead to a low signal-to-noise ratio.
-
Solution: Reversed-phase chromatography with a C18 or C8 column is standard.[1][3] Due to the hydrophobicity of this compound, a strong organic mobile phase gradient (e.g., acetonitrile or methanol) will be necessary for elution. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[2][3]
-
Q2: I'm observing high variability in my quantitative results for this compound. What could be the reason?
A2: High variability is often linked to inconsistencies in sample handling and preparation, as well as the lack of an appropriate internal standard.
-
Inconsistent Sample Preparation: Minor variations in extraction times, temperatures, or solvent volumes can lead to significant differences in recovery.
-
Solution: Standardize your sample preparation protocol meticulously. Ensure all samples are treated identically. The use of an automated liquid handler can improve precision.
-
-
Absence of a Suitable Internal Standard: Without an internal standard, it is difficult to correct for variations in extraction efficiency and matrix effects.
-
Solution: The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar very-long-chain odd-numbered acyl-CoA, such as heptadecanoyl-CoA (C17:0), can be used.[1] The internal standard should be added at the very beginning of the sample preparation process to account for all subsequent steps.
-
Q3: How can I improve the chromatographic separation of this compound from other lipids?
A3: Achieving good chromatographic resolution is key to minimizing ion suppression and ensuring accurate quantification.
-
Column Choice: A high-resolution C18 or C8 column with a small particle size (e.g., <2 µm) is recommended for separating complex lipid mixtures.
-
Gradient Optimization: A shallow and extended organic solvent gradient can improve the separation of hydrophobic molecules like very-long-chain acyl-CoAs.
-
Mobile Phase Additives: As mentioned, a high pH mobile phase using ammonium hydroxide can enhance peak shape and resolution.[2][3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound quantification.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions with Column | Use a mobile phase with a competing base (e.g., ammonium hydroxide) or an ion-pairing agent. Ensure the column is properly conditioned. |
| Inappropriate Mobile Phase pH | For acyl-CoAs, a higher pH (around 10.5) often improves peak shape.[2][3] |
| Column Degradation | Replace the analytical column with a new one. |
Issue 2: Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Recommended Solution |
| Co-elution with Other Matrix Components | Improve chromatographic separation by optimizing the gradient. |
| Insufficient Sample Cleanup | Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol to remove interfering substances. |
| High Salt Concentration in the Sample | Ensure that the final sample injected into the LC-MS system has a low salt concentration. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard that co-elutes with the analyte to effectively compensate for matrix effects. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology. The following table summarizes reported recovery rates for different extraction methods, which can serve as a benchmark for optimizing your protocol for this compound.
| Extraction Method | Tissue/Cell Type | Analyte(s) | Reported Recovery Rate (%) |
| Solvent Extraction with SPE | Rat Liver | Various long-chain acyl-CoAs | 93 - 104 |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | Various long-chain acyl-CoAs | 70 - 80[1] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | HEK 293FT cells | Short-chain acyl-CoAs | 59 - 80+[4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1]
-
Homogenization:
-
Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled homogenizer.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing a known amount of a suitable internal standard (e.g., stable isotope-labeled this compound or heptadecanoyl-CoA).
-
Add 0.5 mL of an ice-cold organic solvent mixture (acetonitrile:isopropanol:methanol, 3:1:1 v/v/v).
-
Homogenize the tissue on ice.
-
-
Extraction & Centrifugation:
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant.
-
For improved recovery, the pellet can be re-extracted with the organic solvent mixture, and the supernatants can be combined.
-
-
Sample Cleanup (Optional but Recommended):
-
The supernatant can be further purified using solid-phase extraction (SPE) with a C18 or anion-exchange cartridge to remove interfering lipids and salts.
-
-
Drying and Reconstitution:
-
Dry the final extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for low signal of this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 16-Methylpentacosanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of 16-Methylpentacosanoyl-CoA. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Is a commercial calibration standard for this compound available for purchase?
Q2: If I need to synthesize this compound, where can I find a reliable protocol?
A2: A detailed, multi-step protocol is provided in the "Experimental Protocols" section of this guide. The synthesis involves two main stages: the synthesis of the 16-Methylpentacosanoic acid and its subsequent conversion to the CoA thioester. The provided method is based on established organic chemistry principles for the synthesis of very-long-chain fatty acids and their CoA esters.[1][2]
Q3: What is a suitable internal standard for the quantification of this compound?
A3: For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is the gold standard for accurate quantification. An ideal internal standard would be this compound labeled with isotopes such as ¹³C or ²H (deuterium). Alternatively, a structurally similar odd-chain very-long-chain fatty acyl-CoA, which is not naturally present in the samples, can be used.
Q4: What are the recommended storage conditions for this compound standards?
A4: Very-long-chain fatty acyl-CoA standards should be stored at low temperatures to ensure stability. For long-term storage, it is recommended to store the standard as a solid or in an organic solvent at -20°C or -80°C. Aqueous solutions of acyl-CoAs are generally less stable, particularly at basic pH, and should be prepared fresh.
Q5: My calibration curve for this compound is non-linear. What are the possible causes?
A5: Non-linearity in calibration curves can arise from several factors. At high concentrations, detector saturation in the mass spectrometer can occur. At very low concentrations, you might be approaching the limit of detection (LOD) or limit of quantitation (LOQ), leading to higher variability. Other potential causes include issues with the standard's purity, incomplete dissolution, or problems with the LC-MS/MS system, such as ion suppression effects from the sample matrix.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization efficiency. 2. Poor fragmentation in the collision cell. 3. Ion suppression from matrix components. 4. Degradation of the analyte. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 2. Optimize collision energy for the specific MRM transition. 3. Improve sample clean-up (e.g., use solid-phase extraction). Dilute the sample. 4. Ensure proper storage and handling of standards and samples. Prepare fresh solutions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Inappropriate mobile phase composition. 4. Dead volume in the LC system. | 1. Reduce the injection volume or dilute the sample. 2. Use a different column chemistry or add a mobile phase modifier. 3. Adjust the mobile phase pH or organic solvent ratio. 4. Check and tighten all fittings. Use tubing with a smaller internal diameter. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Contaminated sample or glassware. 3. Bleed from the analytical column. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Use clean collection tubes and vials. Filter samples before injection. 3. Condition the column according to the manufacturer's instructions. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column degradation or temperature fluctuations. | 1. Degas mobile phases and prime the pumps. Check for leaks. 2. Prepare fresh mobile phases daily. 3. Equilibrate the column properly before each run. Use a column oven for temperature control. |
Data Presentation
Table 1: Example Calibration Standards for this compound Analysis by LC-MS/MS
| Calibration Level | Concentration (ng/mL) | Concentration (µM) |
| 1 | 1.0 | 0.001 |
| 2 | 5.0 | 0.005 |
| 3 | 25.0 | 0.025 |
| 4 | 100.0 | 0.100 |
| 5 | 500.0 | 0.500 |
Note: The exact concentration range should be adapted based on the expected concentrations in the samples and the sensitivity of the mass spectrometer.
Experimental Protocols
Protocol 1: Synthesis of this compound Standard
Part A: Synthesis of 16-Methylpentacosanoic Acid
This synthesis involves the coupling of two alkyl chains.
-
Step 1: Grignard Reagent Formation. Prepare a Grignard reagent from a suitable long-chain alkyl halide (e.g., 1-bromononane).
-
Step 2: Coupling Reaction. React the Grignard reagent with a second long-chain halo-ester (e.g., methyl 16-bromohexadecanoate) in the presence of a suitable catalyst to form the carbon skeleton of 16-methylpentacosanoate.
-
Step 3: Hydrolysis. Hydrolyze the resulting ester to the carboxylic acid, 16-Methylpentacosanoic acid, using a standard base-catalyzed hydrolysis.
-
Step 4: Purification. Purify the final fatty acid product by recrystallization or column chromatography.
Part B: Conversion to this compound
This protocol is adapted from the N-hydroxysuccinimide ester method.[3]
-
Step 1: Activation of the Fatty Acid. React 16-Methylpentacosanoic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous organic solvent (e.g., dichloromethane) to form the N-hydroxysuccinimide ester.
-
Step 2: Thioesterification. React the activated N-hydroxysuccinimide ester with Coenzyme A (in its free acid form, dissolved in a suitable buffer) to form this compound.
-
Step 3: Purification. Purify the final product using solid-phase extraction or preparative HPLC.
-
Step 4: Characterization. Confirm the identity and purity of the synthesized standard using high-resolution mass spectrometry and NMR.
Protocol 2: Quantification of this compound by LC-MS/MS
-
Sample Preparation (from biological matrix):
-
Homogenize the tissue or cell sample in a suitable buffer.
-
Add a known amount of the internal standard (e.g., ¹³C-labeled this compound).
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the acyl-CoAs.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of water with a suitable modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Quantifier: Monitor the transition from the precursor ion [M+H]⁺ of this compound to a specific product ion.
-
Qualifier: Monitor a second transition for confirmation.
-
Monitor the corresponding transitions for the internal standard.
-
-
-
Calibration and Quantification:
-
Prepare a 5-point calibration curve by spiking known amounts of the synthesized this compound standard and a fixed amount of the internal standard into a blank matrix.[4]
-
Analyze the calibration standards and the samples under the same LC-MS/MS conditions.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background noise in 16-Methylpentacosanoyl-CoA detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and improving the detection of 16-Methylpentacosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the LC-MS/MS analysis of this compound?
High background noise in the analysis of very-long-chain acyl-CoAs like this compound can originate from several sources. These include contaminated solvents, plasticware leaching plasticizers, and complex biological sample matrices that can cause ion suppression or enhancement.[1] It is also known that common fatty acids like palmitate (C16:0) and stearate (B1226849) (C18:0) can be present as contaminants in solvents and on plasticware over time, contributing to background signals.[2]
Q2: How can I minimize contamination from solvents and labware?
To minimize contamination, it is crucial to use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1] Dedicate specific solvent bottles for your LC-MS system to avoid cross-contamination. Whenever possible, opt for glass vials over plastic to reduce the risk of leachable compounds that can interfere with your analysis.
Q3: What is the most effective sample preparation technique for reducing matrix effects when analyzing this compound?
Matrix effects, which arise from co-eluting substances in the sample that interfere with the ionization of the target analyte, are a significant challenge.[1] Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex biological samples and removing interfering matrix components prior to LC-MS/MS analysis.[1] An improved extraction method for long-chain acyl-CoAs that demonstrates high recovery involves homogenization in a phosphate (B84403) buffer, extraction with acetonitrile (B52724), and purification using an oligonucleotide purification column.[3]
Q4: Should I consider derivatization for the analysis of this compound?
Yes, derivatization can be beneficial for the analysis of very-long-chain and branched-chain fatty acids. A common approach involves the hydrolysis of the acyl-CoA to release the free fatty acid, followed by derivatization to enhance its chromatographic and mass spectrometric properties. For instance, derivatization to trimethyl-amino-ethyl (TMAE) iodide esters allows for analysis in positive electrospray ionization mode with multiple reaction monitoring (MRM), which can improve sensitivity and specificity.[4]
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the sensitivity and accuracy of your this compound measurements. This guide provides a systematic approach to identifying and mitigating the source of the noise.
Problem: High Background Noise Observed in Blank Injections
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. | A significant reduction in background noise in subsequent blank injections. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and column, with a strong solvent wash (e.g., isopropanol, followed by methanol (B129727) and re-equilibration with the initial mobile phase). | Removal of accumulated contaminants, leading to a cleaner baseline. |
| Leaching from Plasticware | Switch to glass vials for sample and solvent storage. | Elimination of background peaks associated with plasticizers or other leachables. |
Problem: High Background Noise and/or Ion Suppression in Sample Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Implement a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering matrix components.[1] | Improved signal-to-noise ratio and reduced ion suppression, leading to more accurate quantification. |
| Insufficient Chromatographic Separation | Optimize the LC gradient to better separate this compound from co-eluting matrix components. This may involve adjusting the gradient slope, changing the organic modifier, or using a different column chemistry. | Better resolution of the analyte peak from interfering peaks, resulting in a cleaner chromatogram. |
| Carryover from Previous Injections | Inject a series of blank samples after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method by using a stronger wash solvent or increasing the wash volume. | Absence of the analyte peak in blank injections, indicating an effective wash procedure. |
Quantitative Data Summary
The following tables provide a summary of expected performance metrics for the analysis of long-chain acyl-CoAs, which can be used as a benchmark for the detection of this compound.
Table 1: Recovery of Long-Chain Acyl-CoAs Using an Improved Extraction Method
| Analyte Type | Extraction Method | Average Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | Acetonitrile extraction with oligonucleotide purification column | 70-80 | [3] |
Table 2: Precision of LC-MS/MS Analysis for Long-Chain Acyl-CoAs
| Precision Type | Analyte | Coefficient of Variation (CV) (%) | Reference |
| Inter-run Precision | C16:0-CoA | 2.6 - 12.2 | [5] |
| Intra-run Precision | C16:0-CoA | 1.2 - 4.4 | [5] |
| Inter-assay CV | [U-13C]16-CoA enrichment | 6 | [6] |
| Intra-assay CV | [U-13C]16-CoA enrichment | 5 | [6] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Tissue Samples
This protocol is adapted from an improved method for the extraction of long-chain acyl-CoAs.[3]
-
Homogenization: Homogenize up to 100 mg of tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
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Solvent Addition: Add 1 mL of 2-propanol to the homogenate and continue homogenization.
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Extraction: Add 2 mL of acetonitrile (ACN) to the homogenate, vortex thoroughly, and centrifuge to pellet the precipitate.
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Purification: Load the supernatant onto an oligonucleotide purification column.
-
Elution: Elute the acyl-CoAs with 2-propanol.
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Concentration: Dry the eluent under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound (as TMAE-ester derivative)
This protocol is based on the analysis of very-long-chain and branched-chain fatty acids.[4]
-
Hydrolysis: Hydrolyze the extracted this compound to its free fatty acid form using an acid hydrolysis step.
-
Derivatization: Derivatize the resulting 16-methylpentacosanoic acid to its trimethyl-amino-ethyl (TMAE) iodide ester.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ of the TMAE-derivatized 16-methylpentacosanoic acid.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. The exact MRM transition should be optimized by direct infusion of a standard. A common fragmentation for acyl-CoAs involves a neutral loss of the Coenzyme A moiety (507 Da), though this will differ for the derivatized fatty acid.[5]
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Experimental workflow for this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 16-Methylpentacosanoyl-CoA Across Different Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylpentacosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA (BC-VLCFA). While specific comparative data for this particular molecule across different species is limited in publicly available research, this guide provides a comparative analysis based on the broader understanding of BC-VLCFA metabolism in various organisms. This analysis covers the biosynthesis, potential functions, and analytical methodologies for BC-VLCFAs, using this compound as a representative example.
Data Presentation
Due to the scarcity of specific quantitative data for this compound, the following table summarizes the general abundance and known functions of branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) in different species, which can be extrapolated to understand the potential context of this compound.
| Feature | Bacteria | Insects | Mammals |
| Relative Abundance of BCFAs | Can be major components of membrane phospholipids, especially in certain species (e.g., Gram-positive bacteria).[1] | Present in varying amounts, often as components of cuticular hydrocarbons and pheromones.[2] | Generally minor components of cellular lipids, with higher concentrations in specific tissues like the brain and skin. |
| Primary Function of BC-VLCFAs | Regulation of membrane fluidity.[1] | Precursors for cuticular hydrocarbons and sex pheromones; structural components of the cuticle.[2][3] | Involved in the formation of specialized lipids such as ceramides (B1148491) and sphingolipids in the skin and nervous tissue. |
| Key Biosynthetic Precursors | Branched-chain amino acids (e.g., valine, leucine, isoleucine).[1] | Branched-chain amino acids and succinyl-CoA. | Branched-chain amino acids and methylmalonyl-CoA. |
Biosynthesis of Branched-Chain Very-Long-Chain Fatty Acids
The biosynthesis of BC-VLCFAs follows the general fatty acid synthesis pathway with modifications in the initial steps to incorporate a methyl branch.
Bacterial Biosynthesis
In bacteria, the biosynthesis of branched-chain fatty acids is tightly linked to the metabolism of branched-chain amino acids (BCAAs).[1] The catabolism of BCAAs like valine, leucine, and isoleucine produces branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). These primers are then utilized by the fatty acid synthase (FAS) system to initiate fatty acid elongation, resulting in the formation of BCFAs. The elongation process itself involves the sequential addition of two-carbon units from malonyl-CoA. For a C26 fatty acid like 16-methylpentacosanoic acid, this would involve multiple cycles of elongation.
Insect Biosynthesis
Insects also utilize branched-chain amino acids as precursors for BCFA synthesis. The process is particularly important for the production of cuticular hydrocarbons, which play a crucial role in preventing desiccation and in chemical communication.[2] The initial steps mirror those in bacteria, with the formation of branched-chain acyl-CoA primers. These primers are then elongated by fatty acid elongase systems to produce VLCFAs.
Mammalian Biosynthesis
In mammals, the biosynthesis of odd-numbered and branched-chain fatty acids can be initiated by primers other than acetyl-CoA. For methyl-branched fatty acids, a common precursor is methylmalonyl-CoA, which is derived from the metabolism of several amino acids (valine, isoleucine, methionine, threonine) and odd-chain fatty acids. The methyl group from methylmalonyl-CoA is incorporated into the growing fatty acid chain by the fatty acid synthase. Subsequent elongation to a very-long-chain fatty acid is carried out by specific elongase enzymes in the endoplasmic reticulum.
Experimental Protocols
The analysis of BC-VLCFAs like this compound typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.
Sample Preparation and Lipid Extraction
-
Homogenization : Tissues or cells are homogenized in a suitable solvent, often a mixture of chloroform (B151607) and methanol (B129727) (e.g., Folch method).
-
Lipid Extraction : The lipids are extracted into the organic phase.
-
Saponification : The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the free fatty acids from their esterified forms (e.g., phospholipids, triacylglycerols, and CoA esters).
Derivatization
Free fatty acids are not volatile and require derivatization for gas chromatography (GC) analysis. A common method is the conversion to fatty acid methyl esters (FAMEs) using reagents like BF3-methanol or anhydrous HCl in methanol. For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary, but it can improve ionization efficiency.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS) : FAMEs are separated on a GC column and detected by a mass spectrometer. The retention time and mass spectrum allow for identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method can be used for the analysis of both free fatty acids and their CoA esters. It offers high sensitivity and specificity.
Conclusion
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nrs.fs.usda.gov [nrs.fs.usda.gov]
Comparative Guide to the Validation of 16-Methylpentacosanoyl-CoA's Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the putative metabolic pathway of 16-Methylpentacosanoyl-CoA, a methylated very-long-chain fatty acid (VLCFA), with established pathways for related lipid molecules. Due to the limited direct research on this compound, this guide synthesizes information from studies on other branched-chain fatty acids (BCFAs) and VLCFAs to propose a likely metabolic route and detail the experimental methodologies required for its validation.
Introduction to this compound
This compound is the activated form of 16-methylpentacosanoic acid, a C26 fatty acid with a methyl group at the 16th carbon position. Such molecules belong to the class of BCFAs and VLCFAs, which are known to play crucial roles in energy storage, membrane structure, and cellular signaling[1]. While straight-chain fatty acids are common, methyl-branched variants have distinct physical properties that affect membrane fluidity and interactions with cellular proteins[2][3]. The validation of the specific metabolic pathway of this compound is essential for understanding its physiological and pathological significance.
Proposed Metabolic Pathway of this compound
Based on the metabolism of similar fatty acids, a hypothetical pathway for this compound can be outlined. The synthesis likely involves the elongation of a shorter branched-chain acyl-CoA primer, while its degradation is expected to occur in peroxisomes, as mitochondria are not equipped to handle very-long-chain substrates[4][5].
Comparison with Alternative Fatty Acid Pathways
The metabolism of this compound can be compared with that of straight-chain VLCFAs and shorter BCFAs to highlight the unique aspects of its processing.
| Feature | This compound (Putative) | Straight-Chain VLCFA (e.g., Lignoceroyl-CoA) | Shorter BCFA (e.g., Isovaleryl-CoA) |
| Primary Site of β-Oxidation | Peroxisome | Peroxisome | Mitochondria |
| Initial β-Oxidation Products | Shorter-chain acyl-CoAs, Acetyl-CoA, Propionyl-CoA | Shorter-chain acyl-CoAs, Acetyl-CoA | Acetyl-CoA, Propionyl-CoA |
| Transport into Mitochondria | Requires carnitine shuttle for shortened products | Requires carnitine shuttle for shortened products | Direct entry or carnitine shuttle |
| Key Enzymes in Degradation | Peroxisomal β-oxidation enzymes | Peroxisomal β-oxidation enzymes | Mitochondrial β-oxidation enzymes |
| Associated Pathologies | Unknown, potentially peroxisomal disorders | Adrenoleukodystrophy, Zellweger syndrome[5] | Maple Syrup Urine Disease (for precursor) |
| Known Signaling Roles | Putative role in mTORC1 pathway[6][7] | Component of sphingolipids and glycerophospholipids[8] | Precursors for BCFA synthesis[9] |
Experimental Protocols for Pathway Validation
Validating the proposed pathway for this compound requires a multi-faceted experimental approach.
1. Isotope Tracing and Metabolite Profiling
-
Objective: To trace the metabolic fate of 16-methylpentacosanoic acid and identify its downstream metabolites.
-
Methodology:
-
Synthesize stable isotope-labeled 16-methylpentacosanoic acid (e.g., with ¹³C or ²H).
-
Incubate cultured cells (e.g., hepatocytes, fibroblasts) or administer to an animal model with the labeled fatty acid.
-
Extract metabolites from cells/tissues at various time points.
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify labeled acyl-CoA species and other downstream products[10][11][12]. This will reveal the chain-shortening products and the final metabolites.
-
2. Enzyme Assays
-
Objective: To identify the specific enzymes responsible for the activation and degradation of 16-methylpentacosanoic acid.
-
Methodology:
-
Isolate subcellular fractions (endoplasmic reticulum, peroxisomes, mitochondria) from relevant tissues.
-
Incubate the fractions with 16-methylpentacosanoic acid and necessary cofactors (ATP, CoA, NAD+, FAD).
-
Measure the formation of this compound (activation) and its subsequent breakdown products using LC-MS/MS or radiometric assays.
-
Perform assays with purified candidate enzymes (e.g., very-long-chain acyl-CoA synthetases, peroxisomal β-oxidation enzymes) to determine substrate specificity.
-
3. Genetic Manipulation
-
Objective: To confirm the role of specific enzymes in the metabolic pathway in a cellular or whole-organism context.
-
Methodology:
-
Use CRISPR/Cas9 or siRNA to knockdown the expression of candidate genes (e.g., those encoding peroxisomal β-oxidation enzymes) in cell lines.
-
Expose the genetically modified cells to 16-methylpentacosanoic acid and analyze the accumulation of the substrate and the reduction of its metabolites compared to control cells.
-
Develop knockout or transgenic animal models to study the systemic effects of disrupted metabolism of this fatty acid.
-
Conclusion
While direct experimental data on this compound is currently lacking, a robust framework for its investigation can be built upon our understanding of very-long-chain and branched-chain fatty acid metabolism. The proposed biosynthetic and degradative pathways provide a solid foundation for future research. The experimental protocols outlined in this guide, particularly those employing advanced mass spectrometry and genetic tools, will be instrumental in elucidating the precise role of this compound in health and disease. This knowledge will be invaluable for researchers in lipid metabolism and professionals in drug development targeting metabolic disorders.
References
- 1. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Monomethyl branched-chain fatty acid mediates amino acid sensing upstream of mTORC1. | Semantic Scholar [semanticscholar.org]
- 8. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. omni.laurentian.ca [omni.laurentian.ca]
- 12. aminer.cn [aminer.cn]
A Comparative Analysis of 16-Methylpentacosanoyl-CoA and Palmitoyl-CoA on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity profiles of 16-Methylpentacosanoyl-CoA, a very long-chain acyl-CoA (VLC-acyl-CoA), and palmitoyl-CoA, a long-chain acyl-CoA (LC-acyl-CoA). Understanding the differential effects of these molecules on enzyme function is critical for research in metabolic disorders, drug development targeting fatty acid oxidation, and cellular signaling pathways. This document summarizes available quantitative data, presents detailed experimental protocols for relevant assays, and visualizes key concepts using signaling pathway and workflow diagrams.
Introduction
Fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. The length of the acyl chain significantly influences which enzymes they interact with and how they modulate cellular processes. Palmitoyl-CoA (C16:0-CoA) is one of the most common saturated long-chain fatty acyl-CoAs in mammalian cells. In contrast, this compound is a C26:0 branched-chain very long-chain fatty acyl-CoA. The primary enzyme family responsible for the initial step of β-oxidation of straight-chain fatty acyl-CoAs is the acyl-CoA dehydrogenases (ACADs), which exhibit distinct but overlapping substrate specificities based on chain length.
Enzyme Specificity: ACAD11 as a Key Player for Very Long-Chain Acyl-CoAs
Recent research has identified Acyl-CoA Dehydrogenase 11 (ACAD11) as an enzyme with a preference for very long-chain substrates. Studies have shown that ACAD11 utilizes substrates with primary carbon chain lengths between 20 and 26, with optimal activity observed with behenoyl-CoA (C22-CoA)[1]. This makes ACAD11 a prime candidate for the metabolism of this compound.
In contrast, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is most active with fatty acyl-CoAs containing 12 to 24 carbons, with a peak activity for palmitoyl-CoA (C16:0-CoA). While there is some overlap in substrate specificity, ACAD11 appears to be more specialized for the longer chain lengths.
Quantitative Comparison of Enzyme Activity
Direct comparative kinetic data for this compound and palmitoyl-CoA on a single enzyme is limited in the current literature. However, based on the known substrate specificities of ACAD family members, we can compile a comparative table to highlight the expected differences in their metabolism.
| Acyl-CoA Substrate | Primary Enzyme | Optimal Chain Length | Expected Relative Activity |
| This compound (C26:0) | ACAD11 | C22:0[1] | High |
| Palmitoyl-CoA (C16:0) | VLCAD | C16:0 | High |
| Palmitoyl-CoA (C16:0) | ACAD11 | C22:0[1] | Low to Moderate |
| This compound (C26:0) | VLCAD | C16:0 | Low |
Experimental Protocols
To facilitate further research, a detailed protocol for a comparative enzyme kinetic analysis of this compound and palmitoyl-CoA with recombinant human ACAD11 is provided below. This protocol is adapted from the established electron transfer flavoprotein (ETF) reduction assay, a standard method for measuring ACAD activity[2][3].
Experimental Protocol: Comparative Kinetic Analysis of ACAD11
1. Recombinant Human ACAD11 Expression and Purification:
-
The coding sequence for human ACAD11 can be cloned into a bacterial expression vector (e.g., pET vector) with a suitable affinity tag (e.g., 6x-His tag) for purification[4].
-
Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) by induction with IPTG.
-
Lyse the cells and purify the recombinant ACAD11 protein using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography to ensure high purity.
-
Confirm the identity and purity of the protein using SDS-PAGE and Western blotting.
2. Acyl-CoA Dehydrogenase Activity Assay (ETF Reduction Assay):
This assay measures the decrease in fluorescence of ETF as it is reduced by the ACAD enzyme in the presence of its acyl-CoA substrate.
-
Reagents:
-
Purified recombinant human ACAD11
-
Purified recombinant electron transfer flavoprotein (ETF)
-
This compound
-
Palmitoyl-CoA
-
Assay Buffer: 100 mM HEPES, pH 7.6, 0.5 mM EDTA
-
Deoxygenation System (optional, for anaerobic conditions): Glucose, glucose oxidase, and catalase can be used to remove oxygen from the reaction mixture[2].
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well microplate containing the assay buffer, ETF (final concentration ~2 µM), and the ACAD11 enzyme (final concentration to be optimized, e.g., 50-200 nM)[2].
-
If performing under anaerobic conditions, include the deoxygenation system in the reaction mixture.
-
Initiate the reaction by adding varying concentrations of either this compound or palmitoyl-CoA (e.g., 0.5 µM to 100 µM).
-
Immediately monitor the decrease in ETF fluorescence using a microplate reader with excitation at ~380 nm and emission at ~495 nm.
-
Record the initial velocity of the reaction (the rate of fluorescence decrease) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km, for each substrate.
-
Compare the Vmax and Km values for this compound and palmitoyl-CoA to determine the enzyme's substrate preference and catalytic efficiency (Vmax/Km).
-
Signaling Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1. Simplified signaling pathway of long-chain and very long-chain fatty acid β-oxidation.
References
- 1. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 16-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification of 16-Methylpentacosanoyl-CoA, a very-long-chain branched-chain acyl-coenzyme A. Given the absence of literature dedicated exclusively to this specific molecule, this guide focuses on established methods for structurally related long-chain and very-long-chain acyl-CoAs (LCACoAs and VLCACoAs). The information presented is intended to assist researchers in selecting and adapting the most suitable analytical approach for their specific research needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of various analytical techniques relevant to the analysis of long-chain acyl-CoAs. These methods, primarily based on liquid chromatography-mass spectrometry (LC-MS), are highly adaptable for this compound.
| Method | Principle | Sample Preparation | Key Performance Metrics | Applicability to this compound |
| LC-MS/MS with Solid-Phase Extraction (SPE) | Separation by reversed-phase liquid chromatography followed by sensitive and specific detection using tandem mass spectrometry. | Homogenization in buffer, followed by solid-phase extraction (SPE) for purification and concentration. | Recovery: 70-80%[1], 93-104%[2] Precision: Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[3] Accuracy: 94.8-110.8%[3] | High. This is a robust and widely used method for long-chain acyl-CoAs, offering high sensitivity and selectivity. |
| UPLC-MS/MS with Derivatization | Hydrolysis of acyl-CoA to the corresponding fatty acid, followed by derivatization to enhance ionization efficiency and chromatographic performance, and analysis by ultra-performance liquid chromatography-tandem mass spectrometry. | Acid hydrolysis of the CoA ester, followed by chemical derivatization. | Limit of Quantification (LOQ): As low as 4.2 nM for very-long-chain acyl-CoAs[4]. | Moderate. While sensitive, the hydrolysis step results in the loss of the intact acyl-CoA structure, providing information only on the fatty acid moiety. |
| LC-MS/MS with Phosphate (B84403) Methylation | Derivatization of the phosphate group of the CoA moiety to improve chromatographic peak shape and reduce analyte loss, followed by LC-MS/MS analysis. | Mixed-mode SPE for extraction followed by a methylation reaction. | LOQ: 4.2 nM for very-long-chain acyl-CoAs[4]. | High. This method addresses common challenges in acyl-CoA analysis, such as poor peak shape and analyte loss, making it suitable for complex biological samples. |
Experimental Protocols
LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs from biological tissues.
a. Sample Preparation and Extraction:
-
Approximately 100 mg of frozen tissue is homogenized in ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
An internal standard (e.g., Heptadecanoyl-CoA) is added to the homogenate.
-
Acetonitrile (B52724) and isopropanol (B130326) are added to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
The mixture is centrifuged, and the supernatant containing the acyl-CoAs is collected.
b. Solid-Phase Extraction (SPE):
-
The supernatant is loaded onto a pre-conditioned weak anion exchange SPE column.
-
The column is washed with 2% formic acid followed by methanol (B129727) to remove interfering substances.
-
The acyl-CoAs are eluted with a solution of ammonium (B1175870) hydroxide (B78521) in an organic solvent.
-
The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), monitoring the transition from the precursor ion of the analyte to a specific product ion. A neutral loss scan of 507 Da is characteristic for acyl-CoAs and can be used for profiling[3].
UPLC-MS/MS with Derivatization
This method focuses on the analysis of the fatty acid component of the acyl-CoA.
a. Sample Preparation and Hydrolysis:
-
The sample containing the acyl-CoA is subjected to acid hydrolysis to cleave the thioester bond and release the free fatty acid (16-Methylpentacosanoic acid).
-
An internal standard (a structurally similar fatty acid not present in the sample) is added.
b. Derivatization:
-
The extracted fatty acids are derivatized to enhance their chromatographic properties and ionization efficiency. A common derivatization agent is 2-picolylamine.
c. UPLC-MS/MS Analysis:
-
Chromatography: The derivatized fatty acids are separated on a suitable UPLC column.
-
Mass Spectrometry: Analysis is performed using a tandem mass spectrometer, monitoring the specific precursor-to-product ion transition for the derivatized 16-Methylpentacosanoic acid.
Mandatory Visualization
Branched-Chain Amino Acid Catabolism Leading to Acyl-CoA Synthesis
The following diagram illustrates the general metabolic pathway for the breakdown of branched-chain amino acids (BCAAs), which results in the formation of acyl-CoA molecules. These acyl-CoAs can then be further metabolized, for example, by entering the tricarboxylic acid (TCA) cycle for energy production. This pathway provides a conceptual framework for understanding the origin of branched-chain acyl-CoAs like this compound.
Caption: General pathway of branched-chain amino acid catabolism.
Experimental Workflow for LC-MS/MS Analysis of Acyl-CoAs
This diagram outlines the key steps involved in a typical experimental workflow for the quantitative analysis of acyl-CoAs from biological samples using LC-MS/MS.
Caption: Workflow for acyl-CoA analysis by LC-MS/MS.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 16-Methylpentacosanoyl-CoA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 16-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, with its key analogs. The comparison focuses on their roles as signaling molecules, particularly as ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and as substrates for metabolic enzymes involved in fatty acid β-oxidation.
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in lipid metabolism and cellular signaling. Modifications to their acyl chain, such as methyl branching, can significantly influence their biological activity. This compound is a saturated fatty acyl-CoA with a 25-carbon backbone (pentacosanoyl) and a methyl group at the 16th carbon. Understanding its activity compared to its straight-chain and other branched-chain analogs is crucial for elucidating its physiological roles and potential as a therapeutic target.
Fatty acyl-CoA thioesters are vital for numerous cellular processes. They are the activated forms of fatty acids required for their metabolism and for the synthesis of complex lipids. Beyond their metabolic functions, long-chain and very-long-chain fatty acyl-CoAs act as signaling molecules that can modulate the activity of nuclear receptors and other proteins, thereby influencing gene expression.
Comparative Biological Activity
The primary biological activities of this compound and its analogs revolve around two key areas: activation of PPARα and substrate specificity for β-oxidation enzymes.
1. Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that functions as a ligand-activated transcription factor. It is a master regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. Both very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα, with their CoA thioester forms being more potent than the corresponding free fatty acids[1].
Table 1: Comparative PPARα Binding Affinities of Very-Long-Chain and Branched-Chain Acyl-CoA Esters
| Compound | Type | Chain Length | Dissociation Constant (Kd) for PPARα | Reference |
| This compound (Predicted) | Branched-Chain | C26 (with methyl branch) | High Affinity (Predicted in low nM range) | Inferred from[1] |
| Pentacosanoyl-CoA (C25:0-CoA) (Predicted) | Straight-Chain | C25 | High Affinity (Predicted in low nM range) | Inferred from[1] |
| Lignoceroyl-CoA (C24:0-CoA) | Straight-Chain | C24 | 12 nM | [1] |
| Cerotoyl-CoA (C26:0-CoA) | Straight-Chain | C26 | 29 nM | [1] |
| Phytanoyl-CoA | Branched-Chain | C20 (branched) | ~11 nM | [1] |
| Pristanoyl-CoA | Branched-Chain | C19 (branched) | ~11 nM | [1] |
2. Substrate for β-Oxidation
The catabolism of fatty acyl-CoAs occurs primarily through β-oxidation in the mitochondria and peroxisomes. The structure of the fatty acyl chain, including its length and the presence of branches, determines the subcellular location and the specific enzymes involved in its oxidation.
-
Straight-chain very-long-chain fatty acids (VLCFAs) , such as pentacosanoic acid, undergo initial rounds of β-oxidation in peroxisomes before the shortened acyl-CoAs are further metabolized in the mitochondria[2][3].
-
Branched-chain fatty acids (BCFAs) , particularly those with methyl groups, are also primarily oxidized in peroxisomes[2][3]. The methyl group can hinder the standard β-oxidation machinery, often requiring specialized enzymes.
The rate of β-oxidation for branched-chain fatty acids is generally lower than that for straight-chain fatty acids of similar length[2]. This suggests that this compound would be metabolized at a slower rate than Pentacosanoyl-CoA.
Table 2: Comparison of β-Oxidation Characteristics
| Feature | This compound | Pentacosanoyl-CoA (Analog) | Phytanoyl-CoA (Analog) |
| Primary Site of β-Oxidation | Peroxisomes (Predicted) | Peroxisomes | Peroxisomes |
| Key Enzymes | Peroxisomal β-oxidation enzymes, potentially specific isomerases/dehydrogenases | Peroxisomal β-oxidation enzymes (e.g., ACOX1) | α-oxidation followed by peroxisomal β-oxidation enzymes |
| Relative Rate of Oxidation | Slower than straight-chain analog (Predicted) | Faster than branched-chain analog | Slower than straight-chain fatty acids |
| Reference | Inferred from[2][3] | [2][3] | [2] |
Signaling Pathway
The activation of PPARα by fatty acyl-CoAs is a key signaling pathway regulating lipid metabolism.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
A Guide to the Quantitative Analysis of Long-Chain Acyl-CoA Esters in Tissues
Long-chain acyl-CoA esters are crucial intermediates in cellular metabolism, playing a key role in both energy production and the biosynthesis of complex lipids.[1] Their concentrations are tightly regulated, and alterations in their levels have been implicated in various metabolic diseases.[2][3] The accurate measurement of these molecules in biological samples is therefore of significant interest.
Quantitative Analysis of Long-Chain Acyl-CoAs
Several analytical techniques have been developed for the quantification of acyl-CoA species in tissues. These methods typically involve tissue extraction, separation of acyl-CoA species, and detection.[4][5] The choice of method often depends on the required sensitivity and the specific acyl-CoA species of interest.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation of acyl-CoAs by reverse-phase chromatography followed by detection based on the absorbance of the adenine (B156593) ring of the CoA molecule.[6] | Relatively simple and cost-effective. | Lower sensitivity compared to mass spectrometry-based methods. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with highly sensitive and specific detection based on the mass-to-charge ratio of the molecule and its fragments.[7][8] | High sensitivity and specificity, allowing for the quantification of low-abundance species. | Requires more specialized equipment and expertise. |
| Flow-Injection Tandem Mass Spectrometry | Direct injection of the sample extract into the mass spectrometer without prior chromatographic separation.[8] | High-throughput analysis. | May suffer from ion suppression effects from the sample matrix. |
Experimental Protocols
A generalized workflow for the quantitative analysis of long-chain acyl-CoAs from tissue samples is presented below. It is important to note that specific protocols may need to be optimized depending on the tissue type and the target acyl-CoA.
1. Tissue Collection and Preparation:
-
Tissues should be rapidly excised and freeze-clamped in liquid nitrogen to halt metabolic activity.[6]
-
Samples are typically stored at -80°C until analysis.
2. Extraction of Acyl-CoAs:
-
A common method involves homogenization of the frozen tissue in a suitable solvent, such as a mixture of isopropanol (B130326) and aqueous buffer.
-
Solid-phase extraction (SPE) is often employed to enrich for acyl-CoAs and remove interfering substances.[9]
3. Separation and Quantification:
-
For LC-MS/MS: The extracted acyl-CoAs are separated on a C18 reverse-phase column using a gradient of solvents, such as water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).[7] The eluting compounds are then introduced into the mass spectrometer for detection and quantification.
-
Internal standards, such as isotopically labeled versions of the acyl-CoAs of interest, are crucial for accurate quantification.[7][8]
The following diagram illustrates a typical workflow for the quantification of acyl-CoAs in tissue samples.
Caption: Experimental workflow for acyl-CoA quantification.
Metabolic Context: Coenzyme A Biosynthesis
The availability of Coenzyme A (CoA) is fundamental for the synthesis of all acyl-CoA species. CoA is synthesized from pantothenate (vitamin B5) through a five-step enzymatic pathway.[10] This process is essential for numerous metabolic functions, including the citric acid cycle and fatty acid metabolism.[10][11] Understanding the regulation of CoA biosynthesis can provide insights into the cellular mechanisms that control the levels of specific acyl-CoAs.
The diagram below outlines the key steps in the biosynthesis of Coenzyme A.
Caption: Coenzyme A biosynthesis pathway.
References
- 1. The malonyl-CoA-long-chain acyl-CoA axis in the maintenance of mammalian cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multiple facets of acetyl-CoA metabolism: Energetics, biosynthesis, regulation, acylation and inborn errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Confirming the Identity of 16-Methylpentacosanoyl-CoA in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific lipid species in biological samples is paramount. This guide provides a comprehensive comparison of the primary analytical methods for confirming the identity of 16-Methylpentacosanoyl-CoA, a branched very-long-chain fatty acyl-CoA. The methodologies, performance, and supporting data for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are detailed below.
Methodological Comparison
The two principal techniques for the analysis of very-long-chain fatty acids (VLCFAs) and their CoA esters are GC-MS and LC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and specificity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation of compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase, followed by mass-based detection. |
| Sample Derivatization | Mandatory: Fatty acyl-CoAs must be hydrolyzed to free fatty acids and then derivatized to volatile esters (e.g., Fatty Acid Methyl Esters - FAMEs).[1][2] | Optional: Can be analyzed directly, though derivatization can sometimes improve chromatographic separation and sensitivity.[3] |
| Sensitivity | High, with Limits of Detection (LOD) in the ng/mL range.[2] | Very high, with Limits of Detection (LOD) in the fmol range, making it substantially more sensitive than GC-MS.[4] |
| Specificity | Good, especially with high-resolution mass analyzers. Isomer differentiation can be challenging. | Excellent, particularly with Multiple Reaction Monitoring (MRM), which provides high specificity for the target analyte.[4] |
| Throughput | Lower, due to longer run times and more extensive sample preparation. | Higher, with modern UPLC systems offering rapid analysis.[5] |
| Analysis of Intact Acyl-CoA | Not possible; only the fatty acid moiety is analyzed after hydrolysis. | Possible, allowing for the direct identification of the acyl-CoA molecule.[6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Very-Long-Chain Fatty Acids
This protocol is a generalized procedure for the analysis of VLCFAs, including branched-chain species like 16-methylpentacosanoic acid, in plasma samples.[1][7]
1. Sample Preparation and Hydrolysis:
-
To a glass tube, add 200 µL of plasma.
-
Add an internal standard (e.g., deuterated C27:0).
-
Add a reagent mixture for hydrolysis (e.g., HCl in methanol) and incubate at 70°C for 90 minutes to release the fatty acids from their CoA esters and other lipids.[8]
2. Extraction:
-
After cooling, add a non-polar solvent (e.g., hexane (B92381) or iso-octane) to extract the free fatty acids.[9]
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube.
3. Derivatization:
-
Evaporate the solvent under a stream of nitrogen.
-
Add a derivatization agent, such as boron trifluoride in methanol (B129727) (BF3-methanol) or pentafluorobenzyl bromide (PFBBr), and heat to convert the fatty acids to their corresponding methyl or PFB esters.[2][10]
-
After cooling, add water and a non-polar solvent to extract the derivatized fatty acids.
4. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., SP-2560).[11]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their volatility.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted analysis or full scan mode for untargeted profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Acyl-CoAs
This protocol is a general procedure for the direct analysis of long-chain acyl-CoAs.
1. Sample Preparation and Extraction:
-
Homogenize tissue samples or lyse cells in a suitable buffer.
-
Add an internal standard (e.g., C17:0-CoA).[5]
-
Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.[4]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs based on their hydrophobicity.[4]
-
Mobile Phase: A gradient of aqueous ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) is often employed.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A characteristic neutral loss of 507 Da is monitored as a specific fragmentation pattern for acyl-CoAs.[4][6]
Quantitative Data Comparison
The following table presents representative quantitative data for very-long-chain fatty acids in human plasma, which can serve as a reference for expected concentration ranges. Note that specific concentrations of this compound are not widely reported and will depend on the biological matrix.
| Fatty Acid | Concentration Range in Healthy Human Plasma (µmol/L) | Method |
| Docosanoic acid (C22:0) | 32.0 - 73.4 | LC-MS/MS[3] |
| Tetracosanoic acid (C24:0) | 30.3 - 72.0 | LC-MS/MS[3] |
| Hexacosanoic acid (C26:0) | 0.20 - 0.71 | LC-MS/MS[3] |
| C24:0/C22:0 Ratio | 0.75 - 1.28 | LC-MS/MS[3] |
| C26:0/C22:0 Ratio | 0.005 - 0.0139 | LC-MS/MS[3] |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for both GC-MS and LC-MS/MS analysis.
Caption: Workflow for the GC-MS analysis of 16-Methylpentacosanoic acid.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound in biological samples. The choice of method will depend on the specific research question, the required sensitivity, and the available instrumentation. For the analysis of the fatty acid moiety after hydrolysis, GC-MS is a well-established and reliable method. However, for the direct, highly sensitive, and specific analysis of the intact acyl-CoA molecule, LC-MS/MS is the superior technique. The provided protocols and data serve as a guide for researchers to develop and validate their own methods for the confident identification and quantification of this and other branched-chain very-long-chain fatty acyl-CoAs.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jasem.com.tr [jasem.com.tr]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Study of 16-Methylpentacosanoyl-CoA and Other Branched-Chain Very-Long-Chain Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental studies on 16-methylpentacosanoyl-CoA are not available in the current scientific literature. This guide provides a comparative overview based on the well-documented metabolism of other branched-chain and very-long-chain fatty acids (VLCFAs), such as phytanic acid and pristanic acid. The experimental protocols and metabolic pathways described herein are hypothetical and extrapolated from studies on these analogous molecules.
Literature Review of Branched-Chain Fatty Acyl-CoA Studies
While specific research on this compound is absent, a considerable body of work exists on the metabolism of other branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs). BCFAs are characterized by methyl groups along their acyl chains, which sterically hinder the standard beta-oxidation pathway that occurs in mitochondria. Consequently, these fatty acids are initially metabolized in peroxisomes through a combination of alpha- and beta-oxidation.[1][2][3]
Key molecules that serve as models for understanding the metabolism of compounds like this compound include:
-
Phytanic acid: A 3-methyl-branched fatty acid whose accumulation leads to Refsum disease. Its metabolism is initiated by alpha-oxidation.[3][4]
-
Pristanic acid: A 2-methyl-branched fatty acid that is a product of phytanic acid alpha-oxidation and is subsequently degraded by peroxisomal beta-oxidation.[5][6]
The metabolism of these molecules involves a specific set of enzymes, including phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase, and alpha-methylacyl-CoA racemase, which are localized in peroxisomes and mitochondria.[7][8] The study of these pathways and enzymes provides a framework for predicting the metabolic fate of this compound.
Hypothetical Metabolic Pathway of this compound
Based on the metabolism of other methyl-branched VLCFAs, a hypothetical metabolic pathway for this compound is proposed. Given that the methyl group is at the 16th position, it would not initially block beta-oxidation from the carboxyl end. However, as a VLCFA, its initial chain shortening would likely occur in the peroxisome.
The metabolism would proceed through several cycles of peroxisomal beta-oxidation until the methyl branch is near the carboxyl group, at which point specific enzymes for branched-chain processing would be required.
Caption: Hypothetical metabolic pathway of this compound.
Comparative Data of Very-Long-Chain and Branched-Chain Fatty Acids
The following table provides a comparison of this compound with other relevant fatty acids. The data for this compound is theoretical.
| Feature | This compound (Hypothetical) | Lignoceric Acid (C24:0) | Phytanic Acid | Pristanic Acid |
| Formula | C26H52O2 (as fatty acid) | C24H48O2 | C20H40O2 | C19H38O2 |
| Structure | Very-long-chain, methyl-branched | Very-long-chain, straight-chain | Long-chain, 3-methyl-branched | Long-chain, 2-methyl-branched |
| Primary Site of Metabolism | Peroxisome | Peroxisome | Peroxisome (alpha-oxidation) | Peroxisome (beta-oxidation) |
| Initial Metabolic Step | Peroxisomal Beta-Oxidation | Peroxisomal Beta-Oxidation | Alpha-Oxidation | Peroxisomal Beta-Oxidation |
| Key Metabolic Products | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA | Pristanic Acid | Acetyl-CoA, Propionyl-CoA |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Biological Samples by LC-MS/MS
This protocol is adapted from methods used for the analysis of other long-chain acyl-CoAs.[9]
1. Extraction:
-
Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water.
-
Add internal standards (e.g., ¹³C-labeled long-chain acyl-CoAs).
-
Vortex for 1 minute and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of 98:2 (v/v) water:methanol with 0.1% formic acid.
-
Condition a C18 SPE cartridge with methanol followed by equilibration with the reconstitution solvent.
-
Load the sample onto the cartridge.
-
Wash with the equilibration solvent.
-
Elute the acyl-CoAs with 80:20 (v/v) methanol:water with 0.1% formic acid.
-
Dry the eluate under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the final sample in 100 µL of 50:50 (v/v) acetonitrile:water.
-
Inject onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Perform mass spectrometry in positive ion mode with selected reaction monitoring (SRM) for the specific transition of this compound.
Protocol 2: Analysis of 16-Methylpentacosanoic Acid by GC-MS
This protocol is based on standard methods for fatty acid analysis.[10][11]
1. Hydrolysis and Extraction:
-
Saponify the lipid extract with 1 M methanolic NaOH at 80°C for 1 hour to release the fatty acid.
-
Acidify with 6 M HCl and extract the free fatty acid with hexane (B92381).
-
Dry the hexane extract under nitrogen.
2. Derivatization:
-
Add 1 mL of 14% boron trifluoride in methanol.
-
Heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).
-
Add water and extract the FAMEs with hexane.
-
Dry the hexane extract.
3. GC-MS Analysis:
-
Reconstitute the FAMEs in a suitable volume of hexane.
-
Inject onto a GC equipped with a capillary column (e.g., DB-23).
-
Use a temperature gradient to separate the FAMEs.
-
Perform mass spectrometry in electron ionization (EI) mode and analyze the fragmentation pattern to identify the methyl branch position.
Caption: General experimental workflow for the analysis of acyl-CoAs.
Potential Signaling Pathways
Branched-chain fatty acids have been shown to act as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism.[12] It is plausible that this compound or its free fatty acid form could also modulate the activity of PPARα.
Activation of PPARα by a ligand leads to the transcription of genes involved in fatty acid uptake and oxidation. This suggests a potential role for this compound in regulating its own metabolism and that of other lipids.
Caption: Potential PPARα signaling pathway involving a branched-chain acyl-CoA.
Conclusion and Future Directions
The study of this compound presents a unique challenge due to the lack of direct experimental data. However, by drawing parallels with well-characterized branched-chain and very-long-chain fatty acids, we can formulate hypotheses about its metabolism, analytical methodology, and potential biological roles. Future research should focus on the chemical synthesis of 16-methylpentacosanoic acid and its CoA ester to enable in vitro and in vivo studies. Such research would allow for the validation of the proposed metabolic pathways, the development of specific analytical methods, and the investigation of its potential as a signaling molecule in lipid metabolism.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 9. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 16-Methylpentacosanoyl-CoA
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The disposal of 16-Methylpentacosanoyl-CoA, a specialized long-chain fatty acyl-CoA, requires careful adherence to laboratory safety protocols and institutional waste management guidelines. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous chemical. The following procedures provide a step-by-step guide for its safe and compliant disposal.
Core Principles of Chemical Waste Management
The foundational strategy for managing laboratory waste is to maximize safety and minimize environmental impact. This begins with a clear disposal plan before any experimental work commences.[1] Key principles include waste minimization, proper segregation, secure containment, and clear labeling.[2][3]
Step-by-Step Disposal Protocol
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Assess the physical state of the this compound (solid or in solution).
-
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
It is crucial to segregate chemical waste based on compatibility to prevent violent reactions or the emission of toxic gases.[4] For instance, keep acids and bases separate, and oxidizing agents away from reducing agents and organic compounds.[4]
-
-
Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with this compound. Plastic containers are often preferred for their durability.[2] The original container, if in good condition, can be an ideal choice for waste accumulation.[4]
-
The container must be in good condition, free from damage, and have a secure, leak-proof closure.[3]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Aqueous vs. Organic Solvent Waste:
-
If the this compound is in an aqueous solution, collect it separately from organic solvent waste.[1]
-
Crucially, do not dispose of this compound, whether in solid form or in a solution, down the drain. [2][5] Drain disposal is only permissible for a very limited set of non-hazardous, water-soluble chemicals, and hazardous chemicals are strictly prohibited.[2][5]
-
-
Handling Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.
-
Solid waste contaminated with the chemical should be collected in a designated, labeled container.
-
-
Request for Waste Pickup:
-
Once the waste container is full or you have completed the experiments generating this waste, contact your institution's EH&S department to arrange for a pickup.[2]
-
Considerations for Biologically-Contaminated Waste
If the this compound has been used in experiments involving biological agents (e.g., cell cultures, microorganisms), the waste may be classified as biohazardous or mixed waste.[6][7] In such cases, additional disposal protocols will apply:
-
Biohazardous Waste: This waste stream is typically collected in specially marked containers (often red bags) and may require decontamination, such as autoclaving or incineration, before final disposal.[7][8][9]
-
Mixed Waste: If the waste is both chemically hazardous and biohazardous, it requires specialized handling. Contact your EH&S department for specific instructions on managing mixed waste.[6]
Data Presentation: Waste Management Summary
| Parameter | Guideline | Rationale |
| PPE | Safety goggles, lab coat, chemical-resistant gloves | Protection against potential chemical exposure. |
| Waste Segregation | Separate from incompatible chemicals (acids, bases, oxidizers, etc.) | To prevent dangerous chemical reactions.[4] |
| Container | Chemically compatible, leak-proof, and securely sealed | To ensure safe containment and prevent spills.[3] |
| Labeling | "Hazardous Waste," full chemical name, and quantity | Proper identification for safe handling and disposal. |
| Storage | Designated Satellite Accumulation Area (SAA) | Compliance with regulations and to ensure safety.[2][4] |
| Disposal Method | Collection by institutional EH&S for professional disposal | To ensure regulatory compliance and environmental protection.[2] |
| Drain/Trash Disposal | Strictly prohibited | To prevent environmental contamination and damage to plumbing.[2][5] |
Experimental Protocols: Not Applicable
This document provides disposal guidelines and does not cite specific experiments.
Mandatory Visualization: Disposal Workflow
Caption: Disposal decision workflow for this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Biomedical waste - Wikipedia [en.wikipedia.org]
- 8. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
